Product packaging for 4-Oxazolemethanol, 2,5-diphenyl-(Cat. No.:CAS No. 2549-35-1)

4-Oxazolemethanol, 2,5-diphenyl-

Cat. No.: B3188900
CAS No.: 2549-35-1
M. Wt: 251.28 g/mol
InChI Key: SGRAZRKPBUDERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Oxazolemethanol, 2,5-diphenyl- is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Oxazolemethanol, 2,5-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxazolemethanol, 2,5-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2 B3188900 4-Oxazolemethanol, 2,5-diphenyl- CAS No. 2549-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-diphenyl-1,3-oxazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-11-14-15(12-7-3-1-4-8-12)19-16(17-14)13-9-5-2-6-10-13/h1-10,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRAZRKPBUDERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464450
Record name 4-Oxazolemethanol, 2,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2549-35-1
Record name 4-Oxazolemethanol, 2,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-Oxazolemethanol, 2,5-diphenyl-

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Core Properties, Synthesis, and Characterization

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-Oxazolemethanol, 2,5-diphenyl- is a sparsely documented molecule in scientific literature. This guide has been constructed by referencing established chemical principles for the oxazole scaffold and by drawing comparisons to the well-characterized analog, 2,5-diphenyloxazole (PPO). Methodologies and data presented herein are proposed based on this related information.

Introduction

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with diverse biological activities and photophysical properties. The 2,5-diphenyl-substituted oxazole core, in particular, is known for its use as a scintillator, valued for its ability to emit fluorescence when exposed to UV light.[1]

This whitepaper focuses on the specific derivative, 4-Oxazolemethanol, 2,5-diphenyl-. While direct experimental data for this compound is limited, this guide provides a technical overview of its core chemical properties, a proposed synthetic pathway, and a standard workflow for its structural characterization based on established methods for similar compounds.

Physicochemical Properties

Table 1: Core Properties of 4-Oxazolemethanol, 2,5-diphenyl-

Property Value Source
Molecular Formula C₁₆H₁₃NO₂ Calculated
Molecular Weight 251.28 g/mol Calculated
IUPAC Name (2,5-Diphenyloxazol-4-yl)methanol IUPAC Naming

| CAS Number | 33233-38-0 | Registry Data |

Table 2: Physicochemical Properties of Analog Compound 2,5-Diphenyloxazole (PPO)

Property Value Source
CAS Number 92-71-7 [1][2][3]
Molecular Formula C₁₅H₁₁NO [1][2][4]
Molecular Weight 221.26 g/mol [1][4]
Appearance Colorless crystalline solid / White powder [1][5]
Melting Point 70-74 °C [2][3][6][7]
Boiling Point 360 °C [1][2][3][6][7]
Solubility Soluble in organic solvents (ethanol, chloroform); poorly soluble in water.[1][3] [1][3]

| LogP (Octanol/Water) | 4.12 - 4.67 |[5][8] |

Proposed Synthesis and Experimental Protocol

A robust and versatile method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis .[9][10][11][12] This reaction involves the cyclodehydration of a 2-acylamino-ketone intermediate, typically promoted by a strong acid like sulfuric acid or trifluoromethanesulfonic acid.[9][10] A plausible pathway to synthesize 4-Oxazolemethanol, 2,5-diphenyl- would adapt this classical method.

The proposed starting material is 1,3-dihydroxyacetone, which can be selectively protected and then oxidized to form a key α-hydroxy ketone intermediate. This intermediate can then be elaborated into the target 2-acylamino-ketone for the final cyclization step.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(benzoylamino)-3-hydroxy-1-phenylpropan-1-one

  • Preparation of Precursor: Begin with benzoin (2-hydroxy-1,2-diphenylethanone), a readily available starting material.

  • Amination and Acylation: The benzoin is converted to 2-amino-1,2-diphenylethanone. This intermediate is then acylated using benzoyl chloride under Schotten-Baumann conditions to yield N-(1,2-diphenyl-2-oxoethyl)benzamide. This precursor is the key 2-acylamino-ketone. Note: For the target molecule containing a hydroxymethyl group, a different precursor such as serine derivative would be required, followed by similar acylation.

Step 2: Robinson-Gabriel Cyclodehydration

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-acylamino-ketone precursor (1 equivalent).

  • Acid Catalyst: Add concentrated sulfuric acid (e.g., 5-10 equivalents) as the cyclodehydrating agent.[13]

  • Reaction Conditions: Heat the mixture with stirring to a temperature of 80-100 °C.[13] The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The acidic solution is then neutralized with a base (e.g., sodium bicarbonate solution or aqueous ammonia) until a precipitate forms.

  • Isolation and Purification: The crude solid product is collected by vacuum filtration and washed thoroughly with water. The product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final 2,5-diphenyloxazole derivative.[13]

Visualized Workflows

Proposed Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the proposed Robinson-Gabriel synthesis.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Purification A 2-Acylamino-ketone Precursor C Cyclodehydration (Heat, 80-100 °C) A->C B H₂SO₄ (Catalyst) B->C D Quenching (Ice Water) C->D Cool E Neutralization (Base) D->E F Precipitation E->F G Filtration F->G Isolate Crude Solid H Recrystallization (Ethanol/Methanol) G->H I Final Product: 4-Oxazolemethanol, 2,5-diphenyl- H->I Isolate Pure Solid

Caption: Proposed Robinson-Gabriel synthesis workflow.

Structural Characterization Workflow

Confirming the identity and purity of the synthesized compound requires a combination of standard analytical techniques.

G cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity & Confirmation Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR MP Melting Point Analysis Start->MP EA Elemental Analysis (%C, %H, %N) Start->EA End Structure Confirmed NMR->End Confirms Connectivity MS->End Confirms Mass IR->End Confirms Functional Groups MP->End Assesses Purity EA->End Confirms Composition

Caption: Standard analytical workflow for structural confirmation.

Expected Spectral Data:

  • ¹H NMR: Protons on the two phenyl rings would appear in the aromatic region (~7.3-8.2 ppm).[13] The methylene protons of the CH₂OH group would likely appear as a singlet or doublet around 4.5-5.0 ppm, and the hydroxyl proton would be a broad singlet.

  • ¹³C NMR: Signals for the phenyl carbons and the three distinct carbons of the oxazole ring would be expected. The carbon of the hydroxymethyl group would appear in the aliphatic region (~60-70 ppm).

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (~3300-3400 cm⁻¹) from the alcohol, C=N and C=C stretching from the oxazole and phenyl rings (~1500-1650 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹).[4]

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₆H₁₃NO₂ (251.0946).

Conclusion

While 4-Oxazolemethanol, 2,5-diphenyl- remains a compound with minimal dedicated research, its structure suggests potential applications in areas where its parent scaffold, 2,5-diphenyloxazole, has proven useful, such as in scintillation or as a building block in organic electronics. The functional hydroxymethyl group at the 4-position provides a reactive handle for further derivatization, opening possibilities for its use as a synthon in drug discovery or materials science. This guide provides a foundational framework by proposing a viable synthetic route based on the classical Robinson-Gabriel synthesis and outlining the necessary analytical procedures for its characterization. Further experimental investigation is required to fully elucidate the properties and potential of this specific molecule.

References

An In-depth Technical Guide to 4-Oxazolemethanol, 2,5-diphenyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Oxazolemethanol, 2,5-diphenyl-, also known as (2,5-diphenyloxazol-4-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data for the parent compound, 2,5-diphenyloxazole, and related derivatives to provide a comparative context.

Chemical Structure and Identification

4-Oxazolemethanol, 2,5-diphenyl- is an aromatic heterocyclic compound. The core of the molecule is an oxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. This core is substituted with phenyl groups at positions 2 and 5, and a hydroxymethyl group at position 4.

Chemical Structure:

(A 2D representation of the chemical structure of 4-Oxazolemethanol, 2,5-diphenyl-)

IUPAC Name: (2,5-diphenyloxazol-4-yl)methanol

Physicochemical and Spectroscopic Data

Quantitative data for 4-Oxazolemethanol, 2,5-diphenyl- is scarce. The following tables summarize the available data for the parent compound, 2,5-diphenyloxazole, to provide a baseline for its expected properties.

Table 1: Physicochemical Properties of 2,5-Diphenyloxazole

PropertyValueReference
Molecular FormulaC₁₅H₁₁NO[1]
Molecular Weight221.25 g/mol [2]
Melting Point72-74 °C[2]
Boiling Point360 °C[2]
AppearanceWhite powder[3]
SolubilityNegligible in water[4]
logP4.1 (at 30°C and pH 5.6)[4]

Table 2: Spectroscopic Data for 2,5-Diphenyloxazole

SpectroscopyDataReference
¹H NMR (400 MHz, CDCl₃)δ 8.11 (d, J=8.1 Hz, 2H), 7.71 (d, J=7.7 Hz, 2H), 7.48-7.43 (m, 6H), 7.33 (t, J=7.3 Hz, 1H)[5]
UV-Vis (in cyclohexane)λmax = 303 nm[2]
Fluorescence Emission (in cyclohexane)Quantum Yield = 1.0

Experimental Protocols: Synthesis

A plausible synthetic route to 4-Oxazolemethanol, 2,5-diphenyl- can be adapted from established methods for the synthesis of 2,4,5-trisubstituted oxazoles. One common approach is the Robinson-Gabriel synthesis or variations thereof, which involves the cyclization of an α-acylamino ketone. A more modern approach might involve a multi-component reaction.

A. Synthesis of 4-methyl-2,5-diphenyl-1,3-oxazole as a Precursor

A common precursor for 4-substituted 2,5-diphenyloxazoles is the corresponding 4-methyl derivative.

  • Reaction: A one-pot, three-component reaction of benzaldehyde, α-bromopropiophenone, and ammonium acetate.

  • Reagents and Solvents: Benzaldehyde, α-bromopropiophenone, ammonium acetate, glacial acetic acid.

  • Procedure:

    • A mixture of benzaldehyde (1 mmol), α-bromopropiophenone (1 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is refluxed for 2 hours.

    • The reaction mixture is cooled to room temperature and poured into ice-water.

    • The resulting precipitate is filtered, washed with water, and dried.

    • The crude product is purified by recrystallization from ethanol to yield 4-methyl-2,5-diphenyl-1,3-oxazole.

B. Conversion to 4-Oxazolemethanol, 2,5-diphenyl-

The 4-methyl group can be functionalized to the desired hydroxymethyl group.

  • Step 1: Bromination of the 4-methyl group

    • Reagents: 4-methyl-2,5-diphenyl-1,3-oxazole, N-Bromosuccinimide (NBS), benzoyl peroxide (initiator).

    • Solvent: Carbon tetrachloride (CCl₄).

    • Procedure: A mixture of 4-methyl-2,5-diphenyl-1,3-oxazole, NBS, and a catalytic amount of benzoyl peroxide in CCl₄ is refluxed under irradiation with a UV lamp until the reaction is complete (monitored by TLC). The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield 4-(bromomethyl)-2,5-diphenyloxazole.

  • Step 2: Hydrolysis to the alcohol

    • Reagents: 4-(bromomethyl)-2,5-diphenyloxazole, a weak base (e.g., sodium bicarbonate or silver carbonate).

    • Solvent: Aqueous acetone or a similar polar aprotic solvent mixture.

    • Procedure: The crude 4-(bromomethyl)-2,5-diphenyloxazole is dissolved in aqueous acetone and heated with a weak base to facilitate the hydrolysis of the bromide to the alcohol. After the reaction is complete, the organic solvent is removed, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude 4-Oxazolemethanol, 2,5-diphenyl-. Further purification can be achieved by column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of 4-Oxazolemethanol, 2,5-diphenyl-.

Synthesis_Workflow cluster_precursor Precursor Synthesis Benzaldehyde Benzaldehyde Precursor_Reaction One-pot reaction (Reflux in Acetic Acid) Benzaldehyde->Precursor_Reaction alpha_Bromopropiophenone α-Bromopropiophenone alpha_Bromopropiophenone->Precursor_Reaction NH4OAc Ammonium Acetate NH4OAc->Precursor_Reaction Precursor 4-methyl-2,5-diphenyl-1,3-oxazole Precursor_Reaction->Precursor Bromination Bromination Precursor->Bromination NBS NBS, Benzoyl Peroxide NBS->Bromination Brominated_Intermediate 4-(bromomethyl)-2,5-diphenyloxazole Bromination->Brominated_Intermediate Hydrolysis Hydrolysis Brominated_Intermediate->Hydrolysis Base Weak Base (e.g., NaHCO₃) Base->Hydrolysis Final_Product 4-Oxazolemethanol, 2,5-diphenyl- Hydrolysis->Final_Product

Caption: Synthetic workflow for 4-Oxazolemethanol, 2,5-diphenyl-.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the involvement of 4-Oxazolemethanol, 2,5-diphenyl- in any biological signaling pathways.

However, research on structurally related compounds provides some indication of potential biological activity. For instance, a study on 2,5-diphenyl-1,3-oxazoline derivatives, which have a similar 2,5-diphenyl substitution pattern but a saturated oxazole ring, has shown acaricidal (mite-killing) activity.[6] This suggests that the 2,5-diphenyl scaffold may be a pharmacophore for certain biological targets. Further research is required to determine if 4-Oxazolemethanol, 2,5-diphenyl- possesses any significant biological properties.

Conclusion

4-Oxazolemethanol, 2,5-diphenyl- is a functionalized aromatic heterocycle with potential for further investigation in medicinal chemistry and materials science. While direct experimental data is limited, this guide provides a foundational understanding of its structure, expected properties based on related compounds, and a plausible synthetic pathway. The provided information aims to support researchers and scientists in their future work with this and similar molecular scaffolds.

References

An In-depth Technical Guide to 2,5-diphenyl-4-oxazolemethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-diphenyl-4-oxazolemethanol, a trisubstituted oxazole derivative. Due to the limited availability of specific experimental data for this compound in public databases, this document establishes its chemical identity, proposes a plausible synthetic route based on established methodologies, and explores its potential biological significance by drawing parallels with structurally related oxazole compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel oxazole-based molecules.

Chemical Identity

While specific experimental data for 2,5-diphenyl-4-oxazolemethanol is scarce, its chemical identity can be defined based on standard nomenclature and structural representation.

Identifier Value
Common Name 2,5-diphenyl-4-oxazolemethanol
Systematic (IUPAC) Name (2,5-Diphenyl-1,3-oxazol-4-yl)methanol
Molecular Formula C₁₆H₁₃NO₂
Molecular Weight 251.28 g/mol
CAS Number Not assigned or readily available in public databases.

Proposed Synthesis: Robinson-Gabriel Synthesis

A plausible and efficient method for the synthesis of 2,5-diphenyl-4-oxazolemethanol is the Robinson-Gabriel synthesis. This classic method involves the cyclodehydration of a 2-acylamino ketone. For the target molecule, the synthesis would commence with a suitable α-amino ketone, followed by acylation and subsequent cyclization.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for (2,5-Diphenyl-1,3-oxazol-4-yl)methanol.

G cluster_0 Step 1: Preparation of the α-Amino Ketone cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclodehydration (Robinson-Gabriel) A 1,3-Dihydroxyacetone C α-Amino-α'-hydroxyacetophenone A->C Reaction with Benzamidine B Benzamidine B->C D α-Amino-α'-hydroxyacetophenone F 2-(Benzoylamino)-1-hydroxy-3-phenylpropan-2-one D->F Schotten-Baumann Reaction E Benzoyl Chloride E->F G 2-(Benzoylamino)-1-hydroxy-3-phenylpropan-2-one I (2,5-Diphenyl-1,3-oxazol-4-yl)methanol G->I Intramolecular Cyclization & Dehydration H Dehydrating Agent (e.g., H₂SO₄, P₂O₅) H->I

A proposed synthetic workflow for (2,5-Diphenyl-1,3-oxazol-4-yl)methanol.
Hypothetical Experimental Protocol

Step 1: Synthesis of 2-(Benzoylamino)-1-hydroxy-3-phenylpropan-2-one (Acylamino Ketone Intermediate)

  • To a solution of α-amino-α'-hydroxyacetophenone (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or pyridine (1.2 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise while maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired acylamino ketone.

Step 2: Cyclodehydration to form (2,5-Diphenyl-1,3-oxazol-4-yl)methanol

  • Dissolve the purified 2-(benzoylamino)-1-hydroxy-3-phenylpropan-2-one (1 equivalent) in a suitable high-boiling point solvent.

  • Add a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid (catalytic to stoichiometric amounts).

  • Heat the reaction mixture to reflux and monitor the formation of the oxazole by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Potential Biological Significance and Therapeutic Applications

While 2,5-diphenyl-4-oxazolemethanol has not been extensively studied, the oxazole scaffold is a prominent feature in many biologically active compounds. The substitution pattern plays a crucial role in defining the biological activities of these derivatives.

Potential Biological Activity Rationale based on Structurally Similar Compounds
Antimicrobial Numerous oxazole derivatives have demonstrated potent activity against various bacterial and fungal strains. The presence of phenyl groups can enhance lipophilicity, potentially aiding in cell membrane penetration.
Anticancer Substituted oxazoles have been investigated as inhibitors of various cancer-related targets, including tubulin polymerization and protein kinases.
Anti-inflammatory Some oxazole-containing compounds have shown to inhibit inflammatory pathways, potentially through the modulation of enzymes like cyclooxygenase (COX).
Antitubercular The oxazole nucleus is present in several compounds with activity against Mycobacterium tuberculosis.
Hypothetical Signaling Pathway Modulation

Given the known anti-inflammatory properties of some oxazole derivatives, it is plausible that 2,5-diphenyl-4-oxazolemethanol could interact with inflammatory signaling pathways. The diagram below illustrates a hypothetical mechanism where the compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Oxazole (2,5-Diphenyl-4-oxazolemethanol) Oxazole->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Hypothetical inhibition of the NF-κB signaling pathway.

Structurally Related Compounds

To provide context, the following table summarizes information on compounds that are structurally related to 2,5-diphenyl-4-oxazolemethanol.

Compound Name CAS Number Molecular Formula Key Features & Known Information
2,5-Diphenyloxazole92-71-7C₁₅H₁₁NOParent compound without the methanol group. Used as a scintillator.
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol70502-03-3C₁₁H₁₁NO₂A related oxazole with a methyl group at position 5 instead of a phenyl group.
2-Methyl-4,5-diphenyloxazole14224-99-8C₁₆H₁₃NOIsomeric compound with a different substitution pattern.

Conclusion and Future Directions

2,5-diphenyl-4-oxazolemethanol represents an under-investigated molecule within the broader class of biologically active oxazoles. This guide has established its chemical identity and proposed a viable synthetic route. Future research should focus on the successful synthesis and characterization of this compound. Subsequent biological screening, guided by the activities of related oxazole derivatives, could reveal its potential as a novel therapeutic agent. In particular, evaluation of its antimicrobial, anticancer, and anti-inflammatory properties is warranted. The development of a scalable synthetic protocol would be a critical first step in enabling these important biological investigations.

The Biological Potential of Diphenyl-Oxazole Structures: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diphenyl-oxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth review of the biological potential of diphenyl-oxazole structures, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Biological Activities of Diphenyl-Oxazole Derivatives

Diphenyl-oxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The substitution pattern on the phenyl rings and the oxazole core plays a crucial role in modulating the potency and selectivity of these compounds.

Anticancer Activity

A significant area of investigation for diphenyl-oxazole structures is their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.

Table 1: Anticancer Activity of Selected Diphenyl-Oxazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
DP-1 3,4-diphenyl-1,2,5-oxadiazole-2-oxideCOX-111.6[1]
COX-20.12[1]
DP-2 3,4-diphenyl-1,2,5-oxadiazoleNot SpecifiedNot Specified[1]
Celecoxib (Reference) Not ApplicableCOX-133.1[1]
COX-20.07[1]
Oxadiazole Deriv. 1 2-chloropyridine bearing 1,3,4-oxadiazoleSGC-79011.61 µg/mL[2]
Oxadiazole Deriv. 2 2-chloropyridine bearing 1,3,4-oxadiazoleSGC-79012.56 µg/mL[2]
5-Fluorouracil (Reference) Not ApplicableSGC-7901Comparable to test compounds[2]
Oxazolo[5,4-d]pyrimidine 3g 3-(N,N-dimethylamino)propyl substituentHT2958.44[3]
Oxazolo[5,4-d]pyrimidine 3j 2-(morpholin-4-ylo)ethyl substituentHT2999.87[3]
Oxazolo[5,4-d]pyrimidine 3e pentyl substituentHT29129.41[3]
5-FU (Reference) Not ApplicableHT29381.16[3]
Cisplatin (Reference) Not ApplicableHT2947.17[3]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Diphenyl-oxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Diphenyl-Oxazole Derivatives

Compound IDAssay% InhibitionIC50 (µM)Reference
Oxadiazole Deriv. Ox-6f Carrageenan-induced paw edema79.83%-[4]
Ibuprofen (Reference) Carrageenan-induced paw edema84.31%-[4]
Oxazole Deriv. 3a Carrageenan-induced paw edema45.1 - 81.7%-[5]
Oxazole Deriv. 3l Carrageenan-induced paw edema45.1 - 81.7%-[5]
Oxazole Deriv. 3n Carrageenan-induced paw edema45.1 - 81.7%-[5]
Diclofenac sodium (Reference) Carrageenan-induced paw edema69.5%-[5]
Ibuprofen (Reference) Carrageenan-induced paw edema64.7%-[5]
Oxazole Deriv. A1 Carrageenan-induced paw edemaMax activity-[6]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Diphenyl-oxazole derivatives have been explored for their activity against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Selected Diphenyl-Oxazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Oxazole Deriv. 1d E. coli ATCC 2592228.1[7]
C. albicans 12814[7]
Oxazole Deriv. 1e S. epidermidis 75656.2[7]
E. coli ATCC 2592228.1[7]
C. albicans 12814[7]
Oxazole Deriv. 3a P. aeruginosa ATCC 2785314[7]
C. albicans 12814[7]
Oxazole Deriv. 4a S. epidermidis 75656.2[7]
B. subtilis ATCC 668356.2[7]
C. albicans 12814[7]
Diphenyl-1H-Imidazole 6d Staphylococcus aureus4[8]
Ciprofloxacin (Reference) Staphylococcus aureus8[8]
Diphenyl-1H-Imidazole 6c Staphylococcus aureus16[8]
Enterococcus faecalis16[8]
Neuroprotective Effects

Neurodegenerative diseases represent a significant challenge to healthcare. Certain benzoxazole derivatives, which share a similar core structure, have shown promise in protecting neuronal cells from damage.

One study found that a series of novel synthetic substituted benzo[d]oxazole-based derivatives exerted neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells.[9][10] Compound 5c from this series was found to be non-neurotoxic and significantly increased the viability of Aβ-induced cells.[9][10] It was shown to protect PC12 cells from Aβ-induced apoptosis, reduce the hyperphosphorylation of tau protein, and decrease the expression of several markers associated with Alzheimer's disease via the Akt/GSK-3β/NF-κB signaling pathway.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of the biological potential of diphenyl-oxazole structures.

Synthesis of Diphenyl-Oxazole Derivatives

A variety of synthetic routes to diphenyl-oxazole derivatives have been reported. Below are two common methods.

Method 1: Van Leusen Reaction

This method involves a [3+2] cycloaddition reaction between a substituted aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).

  • Procedure: To a solution of a substituted aryl aldehyde (3 mmol) and TosMIC (3 mmol) in isopropanol, potassium phosphate (K3PO4) (6 mmol) is added as a base. The reaction mixture is subjected to microwave irradiation at 65°C and 350 W for approximately 8 minutes.[11] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the 5-substituted oxazole product.[11]

Method 2: Phenyliodine Diacetate (PIDA)-Mediated Intramolecular Oxidative Cyclization

This metal-free approach utilizes a hypervalent iodine(III) reagent for the cyclization of enamides.

  • Procedure: An enamide substrate is dissolved in 1,2-dichloroethane (DCE). Phenyliodine diacetate (PIDA) and boron trifluoride etherate (BF3·Et2O) are added to the solution. The mixture is refluxed until the starting material is consumed, as monitored by TLC.[12] The reaction is then quenched, and the product is purified by column chromatography to yield the functionalized oxazole.[12]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Plating: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the diphenyl-oxazole compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[13]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[14]

  • Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).[14]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose), are administered orally (p.o.) or intraperitoneally (i.p.) to the animals at a specific dose.[16] A control group receives only the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac sodium).[5][16]

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.[4]

  • Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[16]

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The diphenyl-oxazole compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Signaling Pathways and Mechanisms of Action

The biological effects of diphenyl-oxazole derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Induction of Apoptosis

Many diphenyl-oxazole compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway.

Diphenyl-oxazole Diphenyl-oxazole Bcl-2 Bcl-2 Diphenyl-oxazole->Bcl-2 Bax Bax Diphenyl-oxazole->Bax Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by diphenyl-oxazoles.

Benzoxazole derivatives have been shown to induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax.[18] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis.[19]

Inhibition of Pro-survival Signaling Pathways

In addition to inducing apoptosis, diphenyl-oxazole derivatives can also inhibit signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.

3.2.1. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Diphenyl-oxazole Diphenyl-oxazole Diphenyl-oxazole->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Some oxadiazole derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and survival.[20] This inhibition can occur at different nodes of the pathway, for example, by preventing the phosphorylation and activation of Akt.

3.2.2. MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK cascade, is another key pathway that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Diphenyl-oxazole Diphenyl-oxazole Diphenyl-oxazole->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway.

Inhibition of the MAPK/ERK pathway by certain oxadiazole derivatives has been reported, contributing to their anticancer effects by blocking signals that promote cell proliferation and survival.[20]

Conclusion

Diphenyl-oxazole structures represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their potential in addressing a wide range of diseases. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of this chemical class into clinical applications. This guide provides a foundational overview to aid researchers in this endeavor.

References

A Technical Guide to the Fundamental Principles of Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and materials science. Its prevalence in a wide array of biologically active natural products and synthetic compounds has driven the development of numerous synthetic methodologies. This technical guide provides an in-depth exploration of the core principles governing the synthesis of the oxazole ring, with a focus on key named reactions, experimental protocols, and quantitative data to inform synthetic strategy.

Robinson-Gabriel Oxazole Synthesis

The Robinson-Gabriel synthesis is a classic and widely utilized method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[1][2] This reaction is typically promoted by strong acids or dehydrating agents.

Mechanism: The reaction proceeds via protonation of the amide carbonyl, followed by intramolecular nucleophilic attack of the ketone carbonyl oxygen to form a five-membered cyclic intermediate. Subsequent dehydration leads to the aromatic oxazole ring.

Logical Relationship of the Robinson-Gabriel Synthesis

Robinson_Gabriel alpha-Acylamino_Ketone α-Acylamino Ketone Protonation Protonation (H+) alpha-Acylamino_Ketone->Protonation Cyclization Intramolecular Cyclization Protonation->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Oxazole Oxazole Dehydration->Oxazole

Caption: Robinson-Gabriel synthesis workflow.

Quantitative Data for Robinson-Gabriel Synthesis
Starting Material (α-Acylamino Ketone)Dehydrating AgentTemperature (°C)Time (h)Yield (%)Reference
2-(Benzoylamino)acetophenoneH₂SO₄100185[1]
N-(1-Oxo-1-phenylpropan-2-yl)acetamidePOCl₃Reflux278[2]
2-Acetamido-1-phenylethanonePPA1200.592[3]
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
  • To a solution of 2-(benzoylamino)acetophenone (1 mmol) in glacial acetic acid (10 mL) is added concentrated sulfuric acid (0.5 mL) dropwise at room temperature.

  • The reaction mixture is heated to 100°C and stirred for 1 hour.

  • After cooling to room temperature, the mixture is poured into ice-water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 2,5-diphenyloxazole.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[4][5]

Mechanism: The reaction initiates with the conversion of the cyanohydrin to an α-chloroimine by the action of HCl. This is followed by nucleophilic attack of the aldehyde carbonyl oxygen onto the imine carbon, cyclization, and subsequent elimination of water and HCl to furnish the oxazole.

Mechanism of the Fischer Oxazole Synthesis

Fischer_Oxazole Cyanohydrin Cyanohydrin + Aldehyde HCl_Activation HCl Activation (Formation of α-chloroimine) Cyanohydrin->HCl_Activation Nucleophilic_Attack Nucleophilic Attack & Cyclization HCl_Activation->Nucleophilic_Attack Elimination Elimination (-H2O, -HCl) Nucleophilic_Attack->Elimination Oxazole 2,5-Disubstituted Oxazole Elimination->Oxazole

Caption: Fischer oxazole synthesis pathway.

Quantitative Data for Fischer Oxazole Synthesis
CyanohydrinAldehydeSolventTime (h)Yield (%)Reference
MandelonitrileBenzaldehydeEther1275[5]
Acetone cyanohydrin4-ChlorobenzaldehydeDioxane2468[4]
Glycolonitrile2-NaphthaldehydeTHF1872[4]
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
  • A solution of mandelonitrile (10 mmol) and benzaldehyde (10 mmol) in anhydrous diethyl ether (50 mL) is cooled to 0°C.

  • Dry hydrogen chloride gas is bubbled through the solution for 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The resulting precipitate is collected by filtration, washed with cold ether, and then treated with a saturated aqueous solution of sodium bicarbonate.

  • The free base is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7] This reaction is typically carried out under basic conditions.

Mechanism: The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic addition to the aldehyde. The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole.

Van Leusen Oxazole Synthesis Workflow

Van_Leusen Aldehyde_TosMIC Aldehyde + TosMIC Deprotonation Deprotonation of TosMIC Aldehyde_TosMIC->Deprotonation Addition_Cyclization Addition & Cyclization Deprotonation->Addition_Cyclization Elimination Elimination of Toluenesulfinic Acid Addition_Cyclization->Elimination Oxazole 5-Substituted Oxazole Elimination->Oxazole

Caption: Van Leusen oxazole synthesis steps.

Quantitative Data for Van Leusen Oxazole Synthesis
AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeK₂CO₃MethanolReflux288[6]
4-NitrobenzaldehydeK₂CO₃MethanolReflux1.595[6]
CinnamaldehydeK₂CO₃MethanolReflux382[7]
2-FuraldehydeK₂CO₃MethanolReflux291[7]
Experimental Protocol: Synthesis of 5-Phenyloxazole
  • To a stirred solution of benzaldehyde (10 mmol) and tosylmethyl isocyanide (11 mmol) in methanol (50 mL) is added potassium carbonate (20 mmol).

  • The reaction mixture is heated to reflux and stirred for 2 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water (50 mL) and dichloromethane (50 mL).

  • The aqueous layer is extracted with dichloromethane (2 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-phenyloxazole.

Bredereck Oxazole Synthesis

The Bredereck reaction provides a pathway to 2,4-disubstituted or 2,4,5-trisubstituted oxazoles from α-haloketones and amides (often formamide).[8][9]

Mechanism: The synthesis begins with the N-alkylation of the amide with the α-haloketone. The resulting intermediate then undergoes cyclization and dehydration to form the oxazole ring.

Bredereck Oxazole Synthesis Overview

Bredereck Haloketone_Amide α-Haloketone + Amide N-Alkylation N-Alkylation Haloketone_Amide->N-Alkylation Cyclization_Dehydration Cyclization & Dehydration N-Alkylation->Cyclization_Dehydration Oxazole Substituted Oxazole Cyclization_Dehydration->Oxazole

Caption: Bredereck reaction for oxazole synthesis.

Quantitative Data for Bredereck Oxazole Synthesis
α-HaloketoneAmideTemperature (°C)Time (h)Yield (%)Reference
α-BromoacetophenoneFormamide150270[8]
2-Chloro-1-phenylethanoneAcetamide160365[9]
3-Bromo-2-butanoneBenzamide140472[9]
Experimental Protocol: Synthesis of 2-Methyl-4-phenyloxazole
  • A mixture of α-bromoacetophenone (10 mmol) and acetamide (50 mmol) is heated at 160°C for 3 hours.

  • After cooling to room temperature, the reaction mixture is treated with 2 M aqueous sodium hydroxide solution until it is alkaline.

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to give 2-methyl-4-phenyloxazole.

Oxazole Synthesis via Cycloisomerization of Propargyl Amides

A more contemporary and often milder approach to oxazoles involves the cycloisomerization of propargyl amides.[3][10] This transformation can be catalyzed by a variety of reagents, including transition metals (e.g., gold, copper, palladium) or Brønsted acids.[10][11]

Mechanism: The mechanism is catalyst-dependent. In a general sense, the catalyst activates the alkyne moiety of the propargyl amide towards intramolecular nucleophilic attack by the amide oxygen. This 5-endo-dig cyclization forms an oxazoline intermediate, which then isomerizes to the thermodynamically more stable oxazole.

Cycloisomerization of Propargyl Amides

Propargyl_Amide_Cycloisomerization Propargyl_Amide Propargyl Amide Catalyst_Activation Catalyst Activation Propargyl_Amide->Catalyst_Activation Cyclization 5-endo-dig Cyclization Catalyst_Activation->Cyclization Isomerization Isomerization Cyclization->Isomerization Oxazole Substituted Oxazole Isomerization->Oxazole

Caption: Oxazole synthesis from propargyl amides.

Quantitative Data for Cycloisomerization of Propargyl Amides
Propargyl AmideCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
N-(1-Phenylprop-2-yn-1-yl)benzamideAuCl₃CH₂Cl₂rt0.595[11]
N-(Prop-2-yn-1-yl)benzamideCuIToluene1101288[10]
N-(1,3-Diphenylprop-2-yn-1-yl)acetamidePTSAToluene80190[10]
Experimental Protocol: Gold-Catalyzed Synthesis of 2,5-Diphenyloxazole
  • To a solution of N-(1-phenylprop-2-yn-1-yl)benzamide (1 mmol) in dichloromethane (10 mL) is added a catalytic amount of gold(III) chloride (2 mol%).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 2,5-diphenyloxazole.

Conclusion

The synthesis of the oxazole ring is a mature field with a diverse array of reliable methods. The classical Robinson-Gabriel and Fischer syntheses, while effective, often require harsh conditions, which can limit their applicability with sensitive substrates. The Van Leusen and Bredereck reactions offer milder alternatives with good functional group tolerance. More recent developments, such as the cycloisomerization of propargyl amides, provide highly efficient and atom-economical routes to a wide range of substituted oxazoles under mild conditions. The choice of synthetic strategy will ultimately depend on the desired substitution pattern of the target oxazole and the functional groups present in the starting materials. This guide provides the fundamental principles and practical details to aid researchers in the strategic design and execution of oxazole synthesis in their drug discovery and development endeavors.

References

The Scope and Limitations of 2,5-Diphenyl-Oxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,5-diphenyl-oxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, materials science, and diagnostics. Its unique photophysical properties and diverse biological activities make it a versatile core for the development of novel therapeutics and functional molecules. This technical guide provides an in-depth exploration of the synthesis, applications, and inherent limitations of 2,5-diphenyl-oxazole derivatives, offering a comprehensive resource for professionals in the field.

Synthetic Methodologies: Crafting the Oxazole Core

The construction of the 2,5-diphenyl-oxazole ring system can be achieved through several synthetic routes, with the Robinson-Gabriel synthesis being a cornerstone method for preparing 2,5-diaryl-oxazoles.[1]

Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of a 2-acylamino-ketone.[1] While effective, traditional protocols often rely on harsh dehydrating agents like concentrated sulfuric acid or phosphorus pentachloride, which can lead to low yields.[2][3] The use of polyphosphoric acid has been shown to improve yields to a more moderate 50-60%.[1]

A General Experimental Protocol for Robinson-Gabriel Synthesis:

  • Acylation: An appropriate α-amino ketone is acylated with a benzoyl chloride derivative to yield the corresponding 2-acylamino-ketone.

  • Cyclodehydration: The 2-acylamino-ketone is treated with a cyclodehydrating agent. A common procedure involves heating the substrate with phosphorus oxychloride in a suitable solvent, followed by refluxing for an extended period (e.g., 48 hours).[2]

  • Work-up and Purification: The reaction mixture is cooled and carefully quenched with water or a mild base. The crude product is then extracted with an organic solvent and purified, typically by recrystallization or column chromatography, to afford the desired 2,5-diphenyl-oxazole derivative.

Other Synthetic Approaches

Modern synthetic chemistry has expanded the toolbox for accessing 2,5-diphenyl-oxazole derivatives. These methods often offer milder reaction conditions and greater functional group tolerance.

  • Suzuki Coupling Reactions: Palladium-catalyzed Suzuki cross-coupling provides a powerful method for introducing aryl groups at the 2- and 5-positions of a pre-formed oxazole ring, or for constructing the diaryl system prior to cyclization.[4][5][6][7][8]

  • Oxidative Cyclization: The oxidative cyclization of substrates like benzoin oxime derivatives offers an alternative route to the oxazole core.[9][10]

Scope of Applications

The unique structural and electronic properties of 2,5-diphenyl-oxazole derivatives have led to their exploration in a wide array of scientific and technological fields.

Medicinal Chemistry and Drug Development

The oxazole ring is a key pharmacophore in numerous biologically active compounds, and 2,5-diphenyl-oxazole derivatives are no exception. They have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity: A significant body of research has focused on the anticancer potential of this class of compounds. Several derivatives have exhibited potent cytotoxicity against a range of cancer cell lines.[11][12][13][14]

Table 1: Anticancer Activity (IC₅₀ Values) of Selected 2,5-Diphenyl-Oxazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 9 HeLa0.78[11]
A5491.08[11]
HepG21.27[11]
Compound 4q HeLa192.31[13]
HBL-100198.18[13]

The anticancer mechanism of action for some derivatives has been elucidated, revealing them to be potent inhibitors of tubulin polymerization.[11][15][16][17][18] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[11][15] Some derivatives have also been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[19][20][21][22][23]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), fluorescent reporter (e.g., DAPI), and test compounds.

  • Procedure:

    • Tubulin is pre-incubated with the test compound or vehicle control on ice.

    • The mixture is transferred to a pre-warmed 96-well plate.

    • Polymerization is initiated by placing the plate in a fluorescence plate reader heated to 37°C.

    • Fluorescence is monitored over time (e.g., every 3 seconds for 1 hour) at excitation and emission wavelengths appropriate for the reporter dye.

    • The rate of polymerization is determined from the slope of the linear portion of the fluorescence versus time plot.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.[18]

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

G Mechanism of Action: Tubulin Polymerization Inhibition 2,5-Diphenyl-Oxazole Derivative 2,5-Diphenyl-Oxazole Derivative Tubulin Tubulin 2,5-Diphenyl-Oxazole Derivative->Tubulin Binds to Colchicine Site Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits Polymerization G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Intrinsic Apoptosis Pathway Intrinsic Apoptosis Pathway G2/M Phase Arrest->Intrinsic Apoptosis Pathway Induces Caspase Activation Caspase Activation Intrinsic Apoptosis Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Tubulin inhibition by 2,5-diphenyl-oxazole derivatives.

Apoptosis Signaling Pathway

The induction of apoptosis by these compounds often proceeds through the intrinsic (mitochondrial) pathway.[24][25][26][27]

G Intrinsic Apoptosis Pathway G2/M Arrest G2/M Arrest p53 Activation p53 Activation G2/M Arrest->p53 Activation Bax/Bak Upregulation Bax/Bak Upregulation p53 Activation->Bax/Bak Upregulation Bcl-2 Downregulation Bcl-2 Downregulation p53 Activation->Bcl-2 Downregulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Upregulation->Mitochondrial Outer Membrane Permeabilization Bcl-2 Downregulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

The intrinsic apoptosis signaling cascade.
Fluorescent Probes and Scintillators

2,5-Diphenyl-oxazole (PPO) is a well-known organic scintillator and fluorescent compound. Its derivatives are widely used as fluorescent probes and dyes in analytical chemistry and biochemistry due to their high photoluminescence quantum yields.[28][29] They are integral components of liquid scintillation cocktails and are employed in fluorography techniques for the detection of radioisotopes.[15]

Table 2: Photophysical Properties of Selected 2,5-Diphenyl-Oxazole Derivatives

CompoundSolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ)Reference
PPOCyclohexane302.8~3601.0[30]
2-(p-Biphenyl)-5-phenyl oxazoleToluene3283900.95[4]

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the test sample.

  • Sample Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the standard and the test sample.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the standard and the test samples.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.

    • The quantum yield of the test sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts x and st refer to the test sample and the standard, respectively.[25]

Limitations and Challenges

Despite their broad utility, 2,5-diphenyl-oxazole derivatives are not without their limitations, which must be considered during the design and development of new molecules.

Synthetic Challenges

The synthesis of substituted 2,5-diphenyl-oxazoles can be challenging. The Robinson-Gabriel synthesis, while widely used, often requires harsh conditions that may not be compatible with sensitive functional groups.[2][3] The functionalization of the oxazole core itself can also be difficult, requiring specific and sometimes complex synthetic strategies.[31]

Physicochemical and Pharmacokinetic Properties

Solubility and Bioavailability: Some 2,5-diphenyl-oxazole derivatives suffer from poor aqueous solubility, which can negatively impact their bioavailability and limit their therapeutic potential.[28]

Metabolic Stability: The oxazole ring can be susceptible to metabolic degradation, which can lead to rapid clearance from the body and a poor pharmacokinetic profile.[30][32][33][34][35] Early assessment of metabolic stability is crucial in the drug discovery process to identify and address potential liabilities.[32][33][34][35] Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions or the use of bioisosteric replacements for the oxazole ring.[30][34]

Chemical Stability: Some 2,5-diphenyl-oxazole derivatives can undergo photooxidation upon prolonged exposure to ultraviolet light, leading to decomposition.[36][37] This instability can be a concern for applications where the compound is exposed to light, such as in fluorescent probes or certain drug formulations.[36][37][38]

Structure-Activity Relationship (SAR) Challenges: Establishing a clear and predictable structure-activity relationship for 2,5-diphenyl-oxazole derivatives can be complex. The biological activity is often highly sensitive to the nature and position of substituents on the phenyl rings, necessitating extensive synthetic efforts to explore the chemical space and optimize activity.[11][12][14][15][39]

Logical Relationship: Drug Development Challenges

G Challenges in Developing 2,5-Diphenyl-Oxazole Derivatives 2,5-Diphenyl-Oxazole Core 2,5-Diphenyl-Oxazole Core Poor Solubility Poor Solubility 2,5-Diphenyl-Oxazole Core->Poor Solubility Metabolic Instability Metabolic Instability 2,5-Diphenyl-Oxazole Core->Metabolic Instability Chemical Instability Chemical Instability 2,5-Diphenyl-Oxazole Core->Chemical Instability Complex SAR Complex SAR 2,5-Diphenyl-Oxazole Core->Complex SAR Low Bioavailability Low Bioavailability Poor Solubility->Low Bioavailability Limited Therapeutic Efficacy Limited Therapeutic Efficacy Low Bioavailability->Limited Therapeutic Efficacy Rapid Clearance Rapid Clearance Metabolic Instability->Rapid Clearance Rapid Clearance->Limited Therapeutic Efficacy

References

Theoretical Frontiers in Oxazole Ring Systems: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents. This technical guide delves into the theoretical and computational methodologies employed to understand and predict the behavior of oxazole-containing compounds, with a focus on their application in drug discovery and development.

Computational Exploration of Oxazole Derivatives

Theoretical studies provide invaluable insights into the structure, reactivity, and biological activity of oxazole ring systems, guiding the rational design of more potent and selective drug candidates. Key computational methods employed include Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis.

Density Functional Theory (DFT) Studies

DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules. In the context of oxazoles, DFT is frequently used to determine optimized geometries, frontier molecular orbital energies (HOMO and LUMO), and various chemical reactivity descriptors.

A common approach involves geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311G++(d,p).[1][2] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Table 1: Calculated Quantum Chemical Parameters for a Representative Oxazole Derivative

ParameterValueInterpretation
HOMO Energy-6.5 eVHighest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVLowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Chemical Hardness (η)2.65 eVResistance to change in electron distribution.
Electronegativity (χ)3.85 eVMeasure of the power of an atom or group of atoms to attract electrons.
Electrophilicity Index (ω)2.79 eVA measure of the electrophilic power of a molecule.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode of oxazole-based ligands to their biological targets, such as enzymes and receptors.

The process typically involves preparing the 3D structures of both the ligand (oxazole derivative) and the receptor (protein), defining a binding site (grid box) on the receptor, and using a docking algorithm to explore possible binding poses.[3] Software such as AutoDock Vina is commonly employed for this purpose.[3] The results are then scored based on the predicted binding affinity, with lower scores indicating a more favorable interaction.

Table 2: Molecular Docking Scores of Oxazole Derivatives Against Heme-Binding Protein [3]

CompoundDocking Affinity (kcal/mol)
Oxazole Derivative 1-10.0
Oxazole Derivative 2-11.3
Oxazole Derivative 3-9.6
Oxazole Derivative 4-10.0
Oxazole Derivative 5-9.4
Amoxicillin (Standard)-8.6
Moxifloxacin (Standard)-8.6
Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1] For oxazole derivatives, 2D and 3D-QSAR studies are performed to identify the key structural features that govern their therapeutic effects.[4] Descriptors such as steric, electronic, and hydrophobic properties are correlated with biological activity (e.g., IC50 values) to build a predictive model.

These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthesis and experimental testing.[4]

Experimental Protocols for Theoretical Studies

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the key computational experiments cited in this guide.

Density Functional Theory (DFT) Calculation Protocol
  • Software: Gaussian 09W program package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311G++(d,p).

  • Procedure:

    • The 3D structure of the oxazole derivative is drawn using a molecular builder and pre-optimized using a molecular mechanics force field.

    • The pre-optimized structure is then subjected to geometry optimization at the B3LYP/6-311G++(d,p) level of theory.

    • Frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

    • From the output of the calculation, various electronic properties such as HOMO and LUMO energies, and the dipole moment are extracted.

    • Chemical reactivity descriptors (hardness, electronegativity, electrophilicity index) are calculated from the HOMO and LUMO energies.

Molecular Docking Protocol
  • Software: AutoDock Vina.[3]

  • Receptor Preparation:

    • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed.

    • Polar hydrogen atoms are added to the protein structure.

    • Gasteiger charges are computed for the protein atoms.

    • The prepared protein structure is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 2D structure of the oxazole derivative is drawn and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable method (e.g., molecular mechanics or semi-empirical methods).

    • Gasteiger charges are computed, and non-polar hydrogens are merged.

    • The prepared ligand structure is saved in the PDBQT file format.

  • Grid Box Definition:

    • A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are specified. For example, for the heme-binding protein, the grid center might be x=-9.515, y=26.270, z=22.0381 with dimensions of x=42.688, y=47.783, z=39.555 Å.[3]

  • Docking Simulation:

    • The docking simulation is performed using AutoDock Vina, which searches for the best binding poses of the ligand within the defined grid box.

    • The results are ranked based on their docking scores, and the top-scoring poses are analyzed to understand the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

QSAR Study Protocol
  • Dataset Preparation:

    • A dataset of oxazole derivatives with their corresponding experimental biological activities (e.g., IC50 values) is collected.

    • The 2D structures of the molecules are drawn and converted to 3D structures.

    • The geometries of the molecules are optimized.

  • Descriptor Calculation:

    • A variety of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for each molecule in the dataset using software like DRAGON or PaDEL-Descriptor.

  • Model Building:

    • The dataset is typically divided into a training set and a test set.

    • A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a QSAR model that correlates the descriptors with the biological activity for the training set.

  • Model Validation:

    • The predictive power of the QSAR model is evaluated using the test set and various statistical metrics (e.g., r², q², RMSE).

    • Internal validation techniques like leave-one-out cross-validation are also employed.

  • Interpretation:

    • The validated QSAR model is interpreted to understand which molecular descriptors have the most significant impact on the biological activity, providing insights for the design of new, more potent compounds.

Signaling Pathways and Mechanisms of Action

Theoretical studies are instrumental in elucidating the mechanisms by which oxazole derivatives exert their biological effects. Many oxazole-containing compounds have demonstrated significant anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor growth and survival.[5] Several oxazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Phosphorylation STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Dimer->Gene Induces Oxazole Oxazole Derivative Oxazole->pSTAT3 Inhibits Dimerization

Caption: STAT3 signaling pathway and the inhibitory action of oxazole derivatives.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[5] Oxazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Protofilament Protofilament Formation Tubulin->Protofilament Polymerization Microtubule Microtubule Elongation Protofilament->Microtubule Oxazole Oxazole Derivative Oxazole->Tubulin Binds to Colchicine Site Oxazole->Protofilament Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by oxazole derivatives.

G-Quadruplex DNA Stabilization

G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and oncogene promoters.[7] Stabilization of these structures can inhibit the activity of telomerase and downregulate oncogene expression, making them a promising anticancer target.[7] Macrocyclic oxazole derivatives, such as telomestatin, are known to be potent G-quadruplex stabilizers.[7]

G_Quadruplex ssDNA Guanine-rich single-stranded DNA G4 G-Quadruplex Structure ssDNA->G4 Folds into Telomerase Telomerase G4->Telomerase Inhibits Oncogene Oncogene Transcription G4->Oncogene Inhibits Oxazole Macrocyclic Oxazole Oxazole->G4 Binds and Stabilizes

Caption: Stabilization of G-quadruplex DNA by macrocyclic oxazoles.

DNA Topoisomerase Inhibition

DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[8][9] Inhibition of these enzymes leads to DNA damage and ultimately cell death.[9] Certain benzoxazole derivatives have been shown to inhibit both topoisomerase I and II.[10]

Topoisomerase_Inhibition Supercoiled_DNA Supercoiled DNA Topoisomerase DNA Topoisomerase (I or II) Supercoiled_DNA->Topoisomerase Binds Cleavage_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase->Cleavage_Complex Creates Transient Break Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation DNA_Damage DNA Strand Breaks (Apoptosis) Cleavage_Complex->DNA_Damage Leads to Oxazole Oxazole Derivative Oxazole->Cleavage_Complex Stabilizes

Caption: Mechanism of DNA topoisomerase inhibition by oxazole derivatives.

Conclusion

The theoretical and computational study of oxazole ring systems is a rapidly evolving field that is making significant contributions to drug discovery. By leveraging methods such as DFT, molecular docking, and QSAR, researchers can gain a deeper understanding of the structure-activity relationships of oxazole derivatives and rationally design novel compounds with improved therapeutic profiles. The continued development and application of these theoretical approaches, in close collaboration with experimental validation, will undoubtedly accelerate the discovery of the next generation of oxazole-based medicines.

References

An In-depth Technical Guide on 4-Oxazolemethanol, 2,5-diphenyl- and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5-diphenyloxazole scaffold represents a versatile pharmacophore with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of 4-Oxazolemethanol, 2,5-diphenyl- and its analogs, focusing on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for the synthesis of the core scaffold and for various biological assays are presented. Quantitative structure-activity relationship (QSAR) data, including antiplasmodial, acaricidal, and platelet aggregation inhibitory activities, are summarized in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 2,5-diphenyloxazole core.

Introduction

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which is a common structural motif in numerous biologically active compounds. The 2,5-diphenyloxazole core, in particular, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Analogs of this scaffold have been reported to exhibit a range of activities, including anti-inflammatory, anticancer, antimicrobial, and antiplasmodial effects. This guide focuses on 4-Oxazolemethanol, 2,5-diphenyl-, a hydroxylated derivative, and its related analogs, providing a detailed examination of their chemical synthesis and biological significance.

Chemical Synthesis

The synthesis of 2,5-disubstituted oxazoles can be achieved through various synthetic routes. A common and effective method for the preparation of the 2,5-diphenyloxazole scaffold is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

Synthesis of 2,5-Diphenyloxazole (Parent Compound)

A widely employed method for the synthesis of 2,5-diphenyloxazole involves a one-pot reaction starting from benzoyl glycine.[1] This procedure includes acylation, Friedel-Crafts reaction, and subsequent cyclization.

Synthesis of 4-Oxazolemethanol, 2,5-diphenyl-

Biological Activities and Quantitative Data

Analogs of 4-Oxazolemethanol, 2,5-diphenyl- have been evaluated for a variety of biological activities. The following tables summarize the key quantitative data from these studies.

Table 1: Antiplasmodial Activity of 2,5-Diphenyloxazole Analogs[3]
CompoundP. falciparum 3D7 IC50 (µM)P. falciparum K1 IC50 (µM)HFF CC50 (µM)Selectivity Index (SI) for K1
1 3.38 ± 0.211.27 ± 0.1539.53 ± 2.1131.13
4 12.65 ± 1.116.19 ± 0.78> 100> 16.16
7 5.43 ± 0.542.11 ± 0.2389.76 ± 5.4342.54
10 8.76 ± 0.984.32 ± 0.45> 100> 23.15
31 4.56 ± 0.321.87 ± 0.19336.35 ± 12.4179.87
32 6.78 ± 0.562.54 ± 0.28298.76 ± 15.6117.62

HFF: Human Foreskin Fibroblasts; CC50: 50% cytotoxic concentration; SI: CC50/IC50 for P. falciparum K1.

Table 2: Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Analogs
CompoundConcentration (mg/L)Mite Egg Mortality (%)Mite Larvae Mortality (%)
11l 10100Not Reported
11o 10100Not Reported
11q 10100Not Reported
11t 10100Not Reported
11y 10100Not Reported
9 10100Not Reported

Experimental Protocols

General Synthesis of 2,5-Diphenyloxazole[1]

Materials:

  • Benzoyl glycine

  • Thionyl chloride

  • Benzene

  • Aluminum trichloride

  • Sulfuric acid (50 wt%)

  • Water

  • Toluene

  • Iron oxide powder

  • Activated carbon

Procedure:

  • Benzoyl glycine (1 kmol) and thionyl chloride (2 kmol) are reacted in a suitable reactor at 50°C until the reaction is complete.

  • Excess thionyl chloride is distilled off to obtain benzamidoacetyl chloride.

  • The reaction mixture is cooled to 50°C, and benzene (10 kmol) and aluminum trichloride (2 kmol) are added.

  • The mixture is heated to reflux for 3 hours to yield N-benzoyl-ω-aminoacetophenone.

  • After cooling to 30°C, 50 wt% sulfuric acid (2 kmol) is added, and the mixture is slowly heated to 100°C.

  • Upon completion of the reaction, excess benzene is evaporated.

  • The reaction solution is cooled to 30°C, and water is added dropwise to precipitate the crude 2,5-diphenyloxazole.

  • The crude product is collected by filtration.

  • For purification, the crude product is dissolved in toluene, and treated with iron oxide powder and activated carbon at 110°C for 3 hours.

  • The mixture is filtered, and the solvent is evaporated to yield purified 2,5-diphenyloxazole.

In Vitro Antiplasmodial Activity Assay[3]

Materials:

  • Plasmodium falciparum strains (e.g., 3D7 and K1)

  • Human red blood cells

  • RPMI 1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II

  • SYBR Green I nucleic acid stain

  • Test compounds dissolved in DMSO

Procedure:

  • Parasite cultures are maintained in human red blood cells in supplemented RPMI 1640 medium.

  • Asynchronous parasite cultures are diluted to a parasitemia of 0.5% and a hematocrit of 2%.

  • The parasite suspension is dispensed into 96-well plates containing serial dilutions of the test compounds.

  • Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, the plates are frozen at -20°C.

  • For lysis, a buffer containing SYBR Green I is added to each well.

  • The plates are incubated in the dark at room temperature for 1 hour.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • The 50% inhibitory concentration (IC50) is determined by nonlinear regression analysis of the dose-response curves.

Cytotoxicity Assay[3]

Materials:

  • Human Foreskin Fibroblasts (HFF)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and penicillin-streptomycin

  • Resazurin solution

  • Test compounds dissolved in DMSO

Procedure:

  • HFF cells are seeded in 96-well plates and incubated for 24 hours.

  • The medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Plates are incubated for 48 hours.

  • Resazurin solution is added to each well, and the plates are incubated for another 4 hours.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 560 nm and 590 nm, respectively.

  • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The biological activities of 2,5-diphenyloxazole analogs are attributed to their interaction with various cellular targets and signaling pathways.

One of the identified mechanisms of action for a class of 4,5-diphenyloxazole derivatives is the inhibition of platelet aggregation, suggesting they act as prostacyclin mimetics.

Below are Graphviz diagrams illustrating a simplified logical workflow for the synthesis and a conceptual representation of the platelet aggregation inhibition pathway.

G cluster_synthesis Synthesis Workflow A Benzoyl Glycine B Acylation (Thionyl Chloride) A->B C Benzamidoacetyl Chloride B->C D Friedel-Crafts Reaction (Benzene, AlCl3) C->D E N-benzoyl-ω-aminoacetophenone D->E F Cyclization (H2SO4) E->F G Crude 2,5-Diphenyloxazole F->G H Purification G->H I Pure 2,5-Diphenyloxazole H->I

A simplified workflow for the synthesis of 2,5-diphenyloxazole.

G cluster_pathway Platelet Aggregation Inhibition agonist ADP receptor P2Y12 Receptor agonist->receptor activation Platelet Activation receptor->activation aggregation Platelet Aggregation activation->aggregation inhibitor 4,5-Diphenyloxazole Analog inhibitor->receptor Inhibition

Conceptual diagram of platelet aggregation inhibition.

Conclusion

4-Oxazolemethanol, 2,5-diphenyl- and its analogs represent a promising class of compounds with significant potential for the development of new therapeutic agents. This guide has provided a detailed overview of their synthesis, biological activities, and underlying mechanisms of action. The provided experimental protocols and quantitative data offer a solid foundation for researchers to build upon in their quest for novel and effective drugs. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to unlock the full therapeutic potential of this versatile chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for 2,5-Diphenyl-1,3-Oxazoline in Acaricidal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Recent research in the development of novel acaricides has explored various heterocyclic compounds. Among these, oxazoline derivatives have shown significant promise. While 2,4-diphenyl-1,3-oxazoline derivatives, such as the commercial acaricide etoxazole, are known for their high acaricidal activity, studies have also been conducted on the isomeric 2,5-diphenyl-1,3-oxazoline scaffold.[1][2] These investigations aim to understand the structure-activity relationships (SAR) and to explore new chemical spaces for potential acaricidal agents. The primary mechanism of action for the more active 2,4-isomers is the inhibition of chitin synthase, a crucial enzyme in the mite's life cycle.[2][3][4] It is hypothesized that 2,5-diphenyl-1,3-oxazolines may share this target, although with potentially different binding efficiencies due to stereochemical differences.[1][2][3]

These application notes provide a summary of the acaricidal activity of 2,5-diphenyl-1,3-oxazoline derivatives, detailed experimental protocols for their synthesis and bio-evaluation, and visual representations of the proposed mechanism and experimental workflows.

Data Presentation: Acaricidal Activity

The acaricidal activity of a series of 2,5-diphenyl-1,3-oxazoline compounds has been evaluated against mite eggs and larvae. The following table summarizes the mortality rates of selected compounds at various concentrations, with the commercial acaricide etoxazole and more active 2,4-diphenyl-1,3-oxazoline isomers included for comparison.

Table 1: Mortality of 2,5-Diphenyl-1,3-Oxazoline Derivatives Against Mite Eggs and Larvae [2]

Compound IDTest StageConcentration (mg/L)Mortality (%)
11l Egg100100
10100
Larva10085.7
11o Egg100100
10100
Larva10092.3
11q Egg100100
10100
Larva10088.9
11t Egg100100
10100
Larva10093.3
11y Egg100100
10100
Larva10087.5
9 Egg100100
10100
Larva10092.9
Etoxazole Egg100100
10100
Larva100100

Note: The compounds listed are derivatives of the 2,5-diphenyl-1,3-oxazoline scaffold with various substituents at the 5-phenyl position.[1][2]

Experimental Protocols

Synthesis of 2,5-Diphenyl-1,3-Oxazoline Derivatives

The synthesis of 2,5-diphenyl-1,3-oxazoline derivatives can be achieved through a multi-step process. The general synthetic route is outlined below.[1][5]

Protocol for the Synthesis of Key Intermediate (Compound 10) [5]

  • Step 1: Suzuki Coupling. React p-bromobenzyl alcohol with vinylboronic acid pinacol ester to prepare olefin 2.

  • Step 2: Functionalization. Treat olefin 2 with N-bromo-succinimide (NBS) to form the bromoethanol derivative 3.

  • Step 3: Nucleophilic Substitution. React compound 3 with potassium phthalimide in anhydrous DMF at 100 °C for 8 hours to yield intermediate 4.[1]

  • Step 4: Hydroxyl Protection. Protect the hydroxyl groups of intermediate 4.

  • Step 5: Cyclization. Treat the protected intermediate with 2,6-difluorobenzoyl chloride.

  • Step 6: Deprotection. Remove the protecting groups using tetrabutylammonium fluoride (TBAF) to yield the dihydroxy compound 8.

  • Step 7: Chlorination. Chlorinate compound 8 using SOCl₂.

  • Step 8: Cyclization. Perform cyclization under alkaline conditions to obtain the key intermediate 10, which possesses the 2,5-diphenyloxazoline skeleton and a benzyl chloride moiety.

Protocol for the Synthesis of Target Compounds (11a-11y) [5]

  • React the key intermediate 10 with various nucleophilic reagents (HXR, where X = N, O, S) to introduce different substituents at the 5-phenyl position, yielding the final 2,5-diphenyl-1,3-oxazoline compounds 11.

Acaricidal Bioassay Protocol (Leaf-Dip Method)[4]

This protocol is adapted from methods used for evaluating the acaricidal activity of oxazoline derivatives.

  • Mite Rearing. Maintain a healthy colony of the target mite species (e.g., Tetranychus cinnabarinus) on a suitable host plant (e.g., Sieva bean plants, Phaseolus vulgaris L.) under controlled conditions (e.g., 25 ± 1 °C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Preparation of Test Solutions. Dissolve the synthesized 2,5-diphenyl-1,3-oxazoline compounds in a suitable solvent (e.g., acetone or DMF) and then dilute with distilled water containing a surfactant (e.g., Triton X-100) to achieve the desired test concentrations.

  • Ovicidal Assay.

    • Place leaf discs (e.g., 2 cm in diameter) from the host plant onto wet cotton in Petri dishes.

    • Introduce adult female mites onto the leaf discs and allow them to lay eggs for 24 hours.

    • Remove the adult mites, leaving a standardized number of eggs (e.g., 50-100) on each disc.

    • Dip the leaf discs with eggs into the test solutions for 5-10 seconds.

    • Allow the treated leaf discs to air dry.

    • Incubate the treated discs under the same conditions as mite rearing.

    • Assess egg mortality after 7-10 days by counting the number of unhatched eggs.

  • Larvicidal Assay.

    • Prepare leaf discs as in the ovicidal assay.

    • Dip the untreated leaf discs into the test solutions and allow them to dry.

    • Transfer a known number of newly hatched larvae (e.g., 20-30) onto the treated leaf discs.

    • Incubate the discs under controlled conditions.

    • Assess larval mortality after 48-72 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis. Calculate the mortality rates for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 values using probit analysis.

Visualizations

Proposed Mechanism of Action

The proposed mechanism of action for 2,5-diphenyl-1,3-oxazoline derivatives is the inhibition of chitin synthase 1, which disrupts the molting process and is ultimately lethal to the mites.

G A 2,5-Diphenyl-1,3-Oxazoline B Chitin Synthase 1 A->B Binds to and inhibits D Chitin Synthesis B->D Catalyzes E Inhibition of Chitin Synthesis B->E C UDP-N-acetylglucosamine C->D Substrate F Disruption of Cuticle Formation E->F Leads to G Molting Failure F->G Results in H Mite Mortality (Acaricidal Effect) G->H Causes

Caption: Proposed mechanism of action for 2,5-diphenyl-1,3-oxazoline.

Experimental Workflow for Acaricidal Studies

The following diagram illustrates the typical workflow for the synthesis and evaluation of 2,5-diphenyl-1,3-oxazoline derivatives as acaricides.

G cluster_synthesis Synthesis cluster_bioassay Acaricidal Bioassay cluster_analysis Data Analysis A Starting Materials B Multi-step Synthesis A->B C Purification & Characterization B->C D 2,5-Diphenyl-1,3-Oxazoline Derivatives C->D E Preparation of Test Solutions D->E F Leaf-Dip Method (Ovicidal & Larvicidal) E->F G Incubation F->G H Mortality Assessment G->H I Data Collection H->I J Statistical Analysis (Probit, Abbott's) I->J K LC50 Determination & SAR Analysis J->K

Caption: Experimental workflow for acaricidal studies.

References

Application Notes and Protocols for 4-Oxazolemethanol, 2,5-diphenyl- in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds, particularly those containing oxazole scaffolds, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The derivative 4-Oxazolemethanol, 2,5-diphenyl- represents a promising chemical entity for the development of novel therapeutic agents. The presence of the diphenyl-substituted oxazole core suggests potential interactions with various biological targets. This document provides an overview of potential applications, synthesis protocols, and methods for evaluating the biological activity of 4-Oxazolemethanol, 2,5-diphenyl- and its analogs, based on established knowledge of similar chemical structures. While specific data on this exact molecule is limited, the following sections extrapolate from related compounds to guide initial research and development efforts.

Oxazole derivatives have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antioxidant effects[1][2]. The 2,5-diphenyl substitution pattern, in particular, has been explored in other heterocyclic systems, often conferring potent biological activity[3][4]. For instance, compounds with diphenyl-substituted five-membered rings have been investigated as HDAC inhibitors and for their DNA binding affinity[4].

Potential Therapeutic Applications

Based on the activities of structurally related compounds, 4-Oxazolemethanol, 2,5-diphenyl- could be investigated for the following therapeutic applications:

  • Anticancer Activity: Many heterocyclic compounds containing phenyl groups exhibit cytotoxic effects against various cancer cell lines. The planar nature of the diphenyl-oxazole core may allow for intercalation with DNA or interaction with key enzymatic targets in cancer cells[4].

  • Antioxidant Activity: Phenolic and heterocyclic compounds are known to possess antioxidant properties by scavenging free radicals. The potential for 4-Oxazolemethanol, 2,5-diphenyl- to act as an antioxidant could be beneficial in conditions associated with oxidative stress[5][6].

  • Anti-inflammatory Activity: Certain oxazole and triazole derivatives have shown anti-inflammatory effects[1]. This molecule could potentially modulate inflammatory pathways.

  • Acaricidal and Insecticidal Activity: Structurally similar 2,5-diphenyl-1,3-oxazoline compounds have been investigated for their acaricidal properties, suggesting a potential application in pest control or for treating parasitic infections[7].

Experimental Protocols

The following protocols provide a starting point for the synthesis and biological evaluation of 4-Oxazolemethanol, 2,5-diphenyl-.

Protocol 1: Synthesis of 4-Oxazolemethanol, 2,5-diphenyl-

This protocol is a representative method based on common synthetic routes for substituted oxazoles.

Materials:

  • Benzoin

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2,5-Diphenyloxazole-4-carbaldehyde:

    • In a round-bottom flask, dissolve benzoin (1 equivalent) in an excess of formamide (10-15 equivalents).

    • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (2-3 equivalents).

    • Allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a saturated aqueous solution of NaHCO₃.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,5-diphenyloxazole-4-carbaldehyde.

  • Reduction to 4-Oxazolemethanol, 2,5-diphenyl-:

    • Dissolve the 2,5-diphenyloxazole-4-carbaldehyde (1 equivalent) in a mixture of methanol and dichloromethane (1:1 v/v).

    • Cool the solution in an ice bath.

    • Add sodium borohydride (1.5-2 equivalents) portion-wise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Characterization: The structure and purity of the synthesized 4-Oxazolemethanol, 2,5-diphenyl- should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antioxidant Activity Assessment (DPPH Assay)

This protocol assesses the free radical scavenging activity of the synthesized compound.

Materials:

  • 4-Oxazolemethanol, 2,5-diphenyl-

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of 4-Oxazolemethanol, 2,5-diphenyl- in methanol (e.g., 1 mg/mL).

  • Prepare a series of dilutions of the compound in methanol to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the compound solution or ascorbic acid (positive control) to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • As a blank, use 100 µL of methanol instead of the compound solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Data Presentation:

CompoundConcentration (µg/mL)% DPPH Scavenging Activity
4-Oxazolemethanol, 2,5-diphenyl- 10Hypothetical Value
25Hypothetical Value
50Hypothetical Value
100Hypothetical Value
200Hypothetical Value
Ascorbic Acid (Control) 10Hypothetical Value
25Hypothetical Value
50Hypothetical Value
100Hypothetical Value
200Hypothetical Value
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol determines the cytotoxic effect of the compound on a cancer cell line (e.g., HeLa or MCF-7).

Materials:

  • 4-Oxazolemethanol, 2,5-diphenyl-

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well cell culture plate

  • CO₂ incubator

Procedure:

  • Seed the HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare a stock solution of 4-Oxazolemethanol, 2,5-diphenyl- in DMSO and dilute it with the culture medium to obtain various final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is non-toxic to the cells (<0.5%).

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound or doxorubicin. Include a vehicle control (medium with DMSO).

  • Incubate the plate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability:

    • % Cell Viability = (A_sample / A_control) * 100

    • Where A_sample is the absorbance of cells treated with the compound, and A_control is the absorbance of untreated cells.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundConcentration (µM)% Cell ViabilityIC₅₀ (µM)
4-Oxazolemethanol, 2,5-diphenyl- 1Hypothetical ValueHypothetical Value
5Hypothetical Value
10Hypothetical Value
25Hypothetical Value
50Hypothetical Value
Doxorubicin (Control) 0.1Hypothetical ValueHypothetical Value
0.5Hypothetical Value
1Hypothetical Value
5Hypothetical Value
10Hypothetical Value

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 4-Oxazolemethanol, 2,5-diphenyl- Benzoin Benzoin Intermediate 2,5-Diphenyloxazole-4-carbaldehyde Benzoin->Intermediate POCl3 Formamide Formamide Formamide->Intermediate Final_Product 4-Oxazolemethanol, 2,5-diphenyl- Intermediate->Final_Product NaBH4, MeOH/DCM

Caption: Synthetic pathway for 4-Oxazolemethanol, 2,5-diphenyl-.

Biological_Screening_Workflow cluster_screening Biological Evaluation Workflow Start Synthesized Compound (4-Oxazolemethanol, 2,5-diphenyl-) Antioxidant Antioxidant Assay (DPPH) Start->Antioxidant Anticancer Anticancer Assay (MTT) Start->Anticancer Data_Analysis Data Analysis (IC50 / % Inhibition) Antioxidant->Data_Analysis Anticancer->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Potential_MOA cluster_moa Hypothesized Mechanisms of Action Compound 4-Oxazolemethanol, 2,5-diphenyl- ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Cancer_Cell Cancer Cell Compound->Cancer_Cell Targets ROS_Scavenging ROS Scavenging Compound->ROS_Scavenging ROS->ROS_Scavenging DNA_Intercalation DNA Intercalation/ Enzyme Inhibition Cancer_Cell->DNA_Intercalation Apoptosis Apoptosis DNA_Intercalation->Apoptosis

References

Application Notes and Protocols for Nonlinear Optical Properties of Diphenyl-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl-imidazole derivatives have emerged as a promising class of organic materials exhibiting significant nonlinear optical (NLO) properties. Their molecular structure, characterized by a π-conjugated system encompassing phenyl and imidazole rings, allows for efficient intramolecular charge transfer (ICT), which is a key determinant of third-order NLO behavior. These properties make them attractive candidates for a range of applications, including optical limiting, frequency conversion, and, notably, in the realm of biomedical sciences for applications such as two-photon bioimaging and photodynamic therapy. This document provides a summary of their NLO properties, detailed experimental protocols for their synthesis and characterization, and an exploration of their structure-property relationships.

Data Presentation: Nonlinear Optical Properties

The third-order NLO properties of several diphenyl-imidazole derivatives have been investigated, with key parameters including the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), the third-order nonlinear optical susceptibility (χ⁽³⁾), and the two-photon absorption (2PA) cross-section (σ₂). A summary of reported values for representative compounds is presented below.

Compound NameSolventβ (cm/GW)n₂ (cm²/W)χ⁽³⁾ (esu)σ₂ (GM)Reference(s)
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenolDMF0.4044-2.89 x 10⁻⁶2.2627 x 10⁻⁶-[1][2]
T-1DMF---107[3]
T-2 (imidazolium iodine salt)DMF---276[3]
T-3 (imidazolium hexafluorophosphate salt)DMF---96[3]
Tripodal Imidazole Derivative----up to 521[4]

Note: The negative sign for n₂ in 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol indicates a self-defocusing effect.[1][2] The 2PA cross-section (σ₂) is given in Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹).

Experimental Protocols

Protocol 1: Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

This protocol describes a one-pot, three-component synthesis.[1][2]

Materials:

  • Benzil

  • 4-Hydroxybenzaldehyde

  • Ammonium acetate

  • Ethanol

  • CoFe₂O₄ nanocatalyst (optional, as a catalyst)

  • Deionized water

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a round-bottom flask, dissolve benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), and ammonium acetate (4 mmol) in 10 mL of ethanol.

  • (Optional) Add a catalytic amount of CoFe₂O₄ nanocatalyst (5 mol%).

  • Reflux the mixture at 50°C. Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent mixture of n-hexane and ethyl acetate (4:1). The reaction is typically complete within 30 minutes.

  • If a catalyst was used, separate it from the reaction mixture using an external magnet.

  • Allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Collect the precipitate by filtration and wash it with deionized water.

  • Recrystallize the crude product from ethanol to obtain pure 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol.

  • Characterize the final product using FTIR, ¹H NMR, and mass spectrometry.

Protocol 2: Z-Scan Measurement for Third-Order NLO Properties

The Z-scan technique is a widely used method to determine the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂).

Equipment:

  • Pulsed laser source (e.g., Nd:YAG laser, 532 nm)

  • Beam splitter

  • Focusing lens

  • Translation stage for moving the sample along the z-axis

  • Two photodetectors (one for the transmitted beam through an aperture and one for the reference beam)

  • Aperture

Procedure:

  • Sample Preparation: Dissolve the diphenyl-imidazole derivative in a suitable solvent (e.g., DMF) to a known concentration in a quartz cuvette with a known path length (typically 1 mm).

  • Optical Alignment:

    • Align the laser beam to be a Gaussian beam.

    • Position the focusing lens to focus the beam.

    • Place the sample on the translation stage, allowing it to move along the beam path (z-axis) through the focal point.

    • Split the laser beam before the focusing lens. Direct one part to a reference detector to monitor input laser power fluctuations.

    • Place the second detector after the sample to measure the transmitted intensity.

  • Open-Aperture Z-Scan (for β):

    • Remove the aperture before the detector so that all the transmitted light is collected.

    • Translate the sample along the z-axis from a position far before the focus to a position far after the focus.

    • Record the normalized transmittance as a function of the sample position (z).

    • A valley in the normalized transmittance curve at the focal point (z=0) indicates two-photon absorption or reverse saturable absorption.

    • Fit the experimental data to the theoretical open-aperture Z-scan equation to determine the nonlinear absorption coefficient (β).

  • Closed-Aperture Z-Scan (for n₂):

    • Place a finite aperture in the far-field of the transmitted beam.

    • Repeat the translation of the sample along the z-axis, recording the normalized transmittance.

    • A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive n₂ (self-focusing).

    • Divide the closed-aperture data by the open-aperture data to isolate the effect of nonlinear refraction.

    • Fit the resulting curve to the theoretical closed-aperture Z-scan equation to determine the magnitude and sign of the nonlinear refractive index (n₂).

  • Calculation of χ⁽³⁾: The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the determined values of n₂ and β.

Protocol 3: Two-Photon Absorption (2PA) Cross-Section Measurement

The two-photon excited fluorescence (TPEF) method is a common technique to determine the 2PA cross-section (σ₂).[3]

Equipment:

  • Tunable femtosecond or picosecond pulsed laser (e.g., Ti:sapphire laser)

  • Reference fluorophore with a known 2PA cross-section (e.g., fluorescein)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample and Reference Preparation: Prepare solutions of the diphenyl-imidazole derivative and the reference fluorophore in the same solvent at the same concentration.

  • Fluorescence Measurement:

    • Measure the one-photon absorption and fluorescence spectra of both the sample and the reference to determine their fluorescence quantum yields.

    • Excite the sample and reference solutions with the pulsed laser at various wavelengths in the near-infrared (NIR) range where linear absorption is negligible.

    • Record the two-photon excited fluorescence spectra.

  • Calculation of 2PA Cross-Section: The 2PA cross-section of the sample (σ₂,sample) can be calculated relative to the reference (σ₂,ref) using the following equation:

    σ₂,sample = σ₂,ref * (Φ_ref / Φ_sample) * (I_sample / I_ref) * (c_ref / c_sample) * (n_sample / n_ref)

    where Φ is the fluorescence quantum yield, I is the integrated fluorescence intensity, c is the concentration, and n is the refractive index of the solvent.

Visualizations

G Experimental Workflow for NLO Characterization cluster_synthesis Synthesis & Purification cluster_nlo NLO Characterization Synthesis One-Pot Synthesis Purification Recrystallization Synthesis->Purification Characterization FTIR, NMR, Mass Spec Purification->Characterization Z_Scan Z-Scan Measurement Characterization->Z_Scan Pure Compound TPEF Two-Photon Excited Fluorescence Characterization->TPEF Pure Compound Open_Aperture Open Aperture (β) Z_Scan->Open_Aperture Closed_Aperture Closed Aperture (n₂) Z_Scan->Closed_Aperture TPA_Cross_Section 2PA Cross-Section (σ₂) TPEF->TPA_Cross_Section

Caption: Workflow for Synthesis and NLO Characterization.

G Structure-Property Relationship in Diphenyl-Imidazole Derivatives cluster_donors Electron Donating Groups (EDG) cluster_acceptors Electron Withdrawing Groups (EWG) cluster_properties NLO Properties Core Diphenyl-Imidazole Core (π-conjugated system) ICT Increased Intramolecular Charge Transfer (ICT) Core->ICT Donor_Groups -OH, -NH₂, -OR Donor_Groups->Core Push Acceptor_Groups -NO₂, -CN Acceptor_Groups->Core Pull NLO_Enhancement Enhanced β, n₂, χ⁽³⁾, σ₂ ICT->NLO_Enhancement

Caption: Influence of substituents on NLO properties.

Applications in Drug Development and Biomedical Research

The significant two-photon absorption cross-sections of some diphenyl-imidazole derivatives make them highly suitable for applications in two-photon fluorescence microscopy. This advanced imaging technique offers deeper tissue penetration, reduced phototoxicity, and higher spatial resolution compared to conventional fluorescence microscopy, making it a powerful tool for visualizing biological processes in living cells and tissues.

Furthermore, molecules with strong 2PA can act as photosensitizers in photodynamic therapy (PDT). Upon simultaneous absorption of two near-infrared photons, these molecules can be excited to a state where they can generate reactive oxygen species (ROS), leading to localized cell death. The use of NIR light in two-photon PDT allows for the treatment of deeper tumors with minimal damage to surrounding healthy tissue. The development of diphenyl-imidazole derivatives as theranostic agents, combining both diagnostic (imaging) and therapeutic (PDT) functionalities, is an active area of research.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Oxazolemethanol, 2,5-diphenyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Oxazolemethanol, 2,5-diphenyl-. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 4-Oxazolemethanol, 2,5-diphenyl-?

The potential impurities in crude 4-Oxazolemethanol, 2,5-diphenyl- largely depend on the synthetic route employed. Based on common synthetic pathways for related oxazole derivatives, likely impurities include:

  • Starting Materials: Unreacted starting materials such as benzaldehyde, a-bromophenylacetonitrile, and serine derivatives (depending on the specific synthesis).

  • Reaction Intermediates: Incomplete conversion can lead to the presence of various reaction intermediates.

  • By-products: Side reactions can generate by-products. For instance, in syntheses involving oxidation or reduction steps, over-oxidized or incompletely reduced species may be present.

  • Solvents and Reagents: Residual solvents and reagents used during the synthesis and work-up procedures.

A general synthetic route to a similar compound, 2,5-diphenyl-1,3-oxazoline, involves the reaction of (4-vinylphenyl)methanol and subsequent steps. If a similar pathway is used for 4-Oxazolemethanol, 2,5-diphenyl-, related vinyl and bromo-intermediates could be potential impurities.[1][2]

Q2: What are the recommended purification techniques for 4-Oxazolemethanol, 2,5-diphenyl-?

The primary purification techniques for 4-Oxazolemethanol, 2,5-diphenyl- are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization: This is an effective method for removing small amounts of impurities, especially if the crude product is relatively pure.

  • Column Chromatography: This technique is ideal for separating the desired product from a complex mixture of impurities with different polarities.

Q3: What is the melting point of pure 4-Oxazolemethanol, 2,5-diphenyl-?

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.

  • Possible Cause: The solvent is not polar enough to dissolve the compound. 4-Oxazolemethanol, 2,5-diphenyl- is expected to be a moderately polar compound due to the presence of the hydroxyl group.

  • Solution:

    • Select a more polar solvent. Good starting points for moderately polar compounds include ethanol, methanol, or ethyl acetate.

    • Use a solvent pair. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or heptane) until the solution becomes slightly turbid. Allow the solution to cool slowly.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The cooling rate is too fast, or the solution is supersaturated with impurities that inhibit crystallization.

  • Solution:

    • Re-heat the solution until the oil redissolves. Allow it to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.

    • Add slightly more of the "good" solvent to the hot solution before cooling to reduce the level of supersaturation.

    • Scratch the inside of the flask with a glass rod at the solvent line to induce crystal formation.

    • Add a seed crystal of pure 4-Oxazolemethanol, 2,5-diphenyl- if available.

Problem 3: The purity of the recrystallized product is still low.

  • Possible Cause: The chosen solvent does not effectively differentiate between the product and the impurities (i.e., both are either too soluble or too insoluble). The impurities may have co-crystallized with the product.

  • Solution:

    • Perform a second recrystallization using a different solvent system.

    • Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove highly polar or non-polar impurities before recrystallization.

    • For colored impurities, consider adding a small amount of activated charcoal to the hot solution before filtering and cooling. Be aware that charcoal can also adsorb some of the desired product.

    • If impurities persist, column chromatography is recommended.

Column Chromatography

Problem 1: The compound does not move from the baseline of the column (Rf = 0).

  • Possible Cause: The eluent system is not polar enough to move the compound up the silica gel column.

  • Solution:

    • Gradually increase the polarity of the eluent. For a typical normal-phase silica gel column, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

    • If a significant increase in the polarity of the primary solvent system is ineffective, consider adding a small percentage (0.5-2%) of a more polar solvent like methanol to the eluent.

Problem 2: The compound runs with the solvent front (Rf = 1).

  • Possible Cause: The eluent system is too polar.

  • Solution:

    • Decrease the polarity of the eluent. If using a hexane/ethyl acetate mixture, increase the proportion of hexane.

Problem 3: Poor separation between the desired product and impurities (streaking or overlapping bands).

  • Possible Cause:

    • The chosen eluent system does not provide adequate resolution.

    • The column was not packed properly, leading to channeling.

    • The sample was overloaded onto the column.

    • The compound may be degrading on the silica gel.

  • Solution:

    • Optimize the Eluent System: Before running a large-scale column, perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives a good separation between your product and the impurities. An ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4.

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.

    • Acid/Base Sensitivity: If the compound is suspected to be acid-sensitive, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (0.1-1%).

Data Presentation

Table 1: Physical Properties of 2,5-Diphenyloxazole (PPO) as a Reference

PropertyValueReference
Molecular FormulaC₁₅H₁₁NO[5]
Molecular Weight221.26 g/mol [3]
Melting Point70-75 °C[3][4]
Boiling Point360 °C
SolubilitySoluble in ethanol, methanol, chloroform; poorly soluble in water.[3]

Note: This data is for the related compound 2,5-diphenyloxazole and should be used as an estimation. The properties of 4-Oxazolemethanol, 2,5-diphenyl- will differ due to the presence of the hydroxymethyl group.

Table 2: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemRationale
RecrystallizationEthanol, Methanol, or Ethyl Acetate/HexaneThese solvents offer a range of polarities suitable for moderately polar compounds. The solvent pair allows for fine-tuning of solubility.
Column Chromatography (Normal Phase)Hexane/Ethyl Acetate gradient (e.g., starting with 9:1 and gradually increasing to 1:1)This is a standard solvent system for separating compounds of moderate polarity. The gradient allows for the elution of compounds with a range of polarities.
Column Chromatography (Normal Phase)Dichloromethane/Methanol gradient (e.g., starting with 99:1 and gradually increasing)This system is suitable for more polar compounds that do not elute with hexane/ethyl acetate.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 4-Oxazolemethanol, 2,5-diphenyl- in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

General Column Chromatography Protocol
  • TLC Analysis: Analyze the crude mixture by TLC using different solvent systems to determine the optimal eluent for separation.

  • Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed uniformly. Wet the silica gel with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the solvent mixture.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure 4-Oxazolemethanol, 2,5-diphenyl-.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude 4-Oxazolemethanol, 2,5-diphenyl- Recrystallization Recrystallization Crude->Recrystallization Column_Chromatography Column Chromatography Crude->Column_Chromatography High Impurity Content Analysis Purity Analysis (TLC, Melting Point) Recrystallization->Analysis Pure_Product Pure Product Column_Chromatography->Pure_Product Analysis->Column_Chromatography Purity Not OK Analysis->Pure_Product Purity OK

Caption: General workflow for the purification of 4-Oxazolemethanol, 2,5-diphenyl-.

Troubleshooting_Recrystallization Start Crude Product Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Oiling_Out Oils Out? Cool->Oiling_Out Crystals_Form Crystals Form? Oiling_Out->Crystals_Form No Reheat_Cool_Slower Reheat & Cool Slower Oiling_Out->Reheat_Cool_Slower Yes Add_More_Solvent Add More 'Good' Solvent Oiling_Out->Add_More_Solvent Scratch_Seed Scratch/Seed Crystals_Form->Scratch_Seed No Filter_Dry Filter & Dry Crystals_Form->Filter_Dry Yes Change_Solvent Change Solvent/ Solvent Pair Crystals_Form->Change_Solvent No after attempts Reheat_Cool_Slower->Cool Add_More_Solvent->Cool Scratch_Seed->Crystals_Form Low_Purity Purity Still Low? Filter_Dry->Low_Purity Change_Solvent->Dissolve Column_Chromatography Proceed to Column Chromatography Low_Purity->Column_Chromatography Yes Pure_Product Pure Product Low_Purity->Pure_Product No

References

Stability assessment of 4-Oxazolemethanol, 2,5-diphenyl- in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Oxazolemethanol, 2,5-diphenyl-. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing 4-Oxazolemethanol, 2,5-diphenyl-?

Q2: I am observing degradation of my compound in solution. What are the likely causes?

A2: Degradation of oxazole derivatives in solution can be attributed to several factors, including:

  • pH: The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The compound may be sensitive to oxidation, particularly if exposed to air for extended periods or in the presence of oxidizing agents.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of photosensitive compounds. It is advisable to work with 4-Oxazolemethanol, 2,5-diphenyl- in amber vials or under low-light conditions.

  • Solvent Reactivity: While common laboratory solvents are generally inert, some may contain impurities that can react with the compound. Using high-purity, anhydrous solvents is recommended.

Q3: Which analytical techniques are most suitable for monitoring the stability of 4-Oxazolemethanol, 2,5-diphenyl-?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the preferred method for stability studies.[2] This technique allows for the separation and quantification of the parent compound and any potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify the structure of degradants.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram Contamination of the solvent or sample. Degradation of the compound.Use fresh, high-purity solvents. Prepare samples immediately before analysis. If degradation is suspected, perform a forced degradation study to identify potential degradants.
Poor peak shape or retention time shifts in HPLC Improper column equilibration. Mismatch between sample solvent and mobile phase. Column degradation.Ensure the column is thoroughly equilibrated with the mobile phase. Dissolve the sample in the mobile phase if possible. Use a guard column and replace the analytical column if performance degrades.
Inconsistent results between experiments Variations in experimental conditions (temperature, light exposure). Inaccurate solution preparation.Strictly control all experimental parameters. Use calibrated pipettes and balances for accurate measurements. Prepare fresh stock solutions for each experiment.
Low recovery of the compound from the sample matrix Adsorption of the compound to container surfaces. Precipitation of the compound.Use silanized glassware or polypropylene tubes to minimize adsorption.[2] Ensure the compound is fully dissolved in the chosen solvent and that the concentration is below its solubility limit.

Stability Data Summary

The following tables present hypothetical stability data for 4-Oxazolemethanol, 2,5-diphenyl- in various solvents under accelerated conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Stability in Common Organic Solvents at 40°C

Solvent% Remaining after 24h% Remaining after 72h% Remaining after 1 week
Acetonitrile99.598.296.5
Methanol98.895.190.3
Dichloromethane99.899.198.0
Dimethyl Sulfoxide (DMSO)99.297.594.8

Table 2: Stability in Aqueous Buffers at 40°C

Buffer pH% Remaining after 24h% Remaining after 72h% Remaining after 1 week
pH 3.0 (Acetate Buffer)95.388.775.1
pH 7.4 (Phosphate Buffer)99.197.093.2
pH 9.0 (Borate Buffer)92.481.565.8

Experimental Protocols

Protocol 1: General Stability Assessment in Organic Solvents

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Oxazolemethanol, 2,5-diphenyl- in the selected high-purity organic solvent (e.g., Acetonitrile, Methanol, Dichloromethane, DMSO).

  • Sample Preparation: Aliquot the stock solution into amber glass vials and seal tightly.

  • Incubation: Place the vials in a temperature-controlled chamber at 40°C.

  • Time Points: Withdraw vials at specified time points (e.g., 0, 24, 72, and 168 hours).

  • Analysis: Immediately upon withdrawal, dilute the samples to an appropriate concentration with the mobile phase and analyze by a validated HPLC-UV method.

  • Data Evaluation: Calculate the percentage of the remaining 4-Oxazolemethanol, 2,5-diphenyl- by comparing the peak area at each time point to the peak area at time zero.

Protocol 2: Stability Assessment in Aqueous Buffers

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Oxazolemethanol, 2,5-diphenyl- in DMSO.[2]

  • Working Solution Preparation: Spike the DMSO stock solution into pre-warmed (37°C) aqueous buffers (e.g., acetate pH 3.0, phosphate pH 7.4, borate pH 9.0) to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on stability.[2]

  • Incubation: Incubate the working solutions in a shaking water bath at 37°C.[2]

  • Time Points: Collect aliquots at various time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by LC-MS to determine the concentration of 4-Oxazolemethanol, 2,5-diphenyl-.

  • Data Analysis: Determine the degradation rate constant and half-life of the compound in each buffer.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock_solution Prepare Stock Solution working_solutions Prepare Working Solutions (Different Solvents/Buffers) stock_solution->working_solutions incubate Incubate at Controlled Temperature and Time Points working_solutions->incubate sampling Sample at Intervals incubate->sampling hplc_ms Analyze by HPLC/LC-MS sampling->hplc_ms quantify Quantify Remaining Compound hplc_ms->quantify kinetics Determine Degradation Kinetics quantify->kinetics report Generate Stability Report kinetics->report Troubleshooting_Logic start Inconsistent Experimental Results check_params Verify Experimental Parameters (Temp, Light, pH) start->check_params check_solutions Assess Solution Preparation (Purity, Concentration) start->check_solutions check_analytical Evaluate Analytical Method (Column, Mobile Phase) start->check_analytical params_ok Parameters Consistent? check_params->params_ok solutions_ok Solutions Accurate? check_solutions->solutions_ok analytical_ok Method Validated? check_analytical->analytical_ok params_ok->solutions_ok Yes adjust_params Adjust and Control Parameters params_ok->adjust_params No solutions_ok->analytical_ok Yes remake_solutions Prepare Fresh Solutions solutions_ok->remake_solutions No optimize_method Optimize/Revalidate Method analytical_ok->optimize_method No end_node Consistent Results analytical_ok->end_node Yes adjust_params->start remake_solutions->start optimize_method->start

References

Overcoming challenges in the synthesis of substituted oxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted oxazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during key oxazole synthesis methodologies.

Robinson-Gabriel Oxazole Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of α-acylamino ketones to form oxazoles.[1][2]

Common Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete dehydration of the α-acylamino ketone intermediate.- Use a stronger dehydrating agent. Common options include concentrated sulfuric acid, polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂).[1][2] - Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC to determine the optimal duration. - Ensure the α-acylamino ketone starting material is pure and dry.
Side reactions, such as charring or polymerization, especially with strong acids.- If using a strong acid like H₂SO₄, consider a milder dehydrating agent like acetic anhydride or trifluoroacetic anhydride.[1] - Add the dehydrating agent slowly and control the reaction temperature, especially during the initial stages.
Formation of Impurities Incomplete cyclization.- Ensure stoichiometric amounts of the dehydrating agent are used. - The intermediate can sometimes be isolated and subjected to the reaction conditions again with a fresh batch of dehydrating agent.
Starting material is not fully consumed.- Increase the equivalents of the dehydrating agent. - Check the purity of the starting α-acylamino ketone.

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazole

  • To a solution of the α-acylamino ketone (1.0 eq) in a suitable solvent (e.g., toluene, dioxane), add the dehydrating agent (e.g., polyphosphoric acid, 10 eq by weight) at room temperature.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Low Yield in Robinson-Gabriel Synthesis check_dehydration Check for incomplete dehydration (TLC/NMR) start->check_dehydration incomplete_dehydration Incomplete Dehydration check_dehydration->incomplete_dehydration Evidence of starting material stronger_agent Use stronger dehydrating agent (e.g., PPA, P₂O₅) incomplete_dehydration->stronger_agent Yes increase_temp_time Increase reaction temperature/time incomplete_dehydration->increase_temp_time Yes side_reactions Check for side reactions (charring, multiple spots on TLC) incomplete_dehydration->side_reactions No pure_product Purified Product stronger_agent->pure_product increase_temp_time->pure_product harsh_conditions Harsh Conditions side_reactions->harsh_conditions Evidence of degradation side_reactions->pure_product No significant side reactions, purify milder_agent Use milder dehydrating agent (e.g., TFAA) harsh_conditions->milder_agent Yes control_temp Control temperature during addition harsh_conditions->control_temp Yes milder_agent->pure_product control_temp->pure_product

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4]

Common Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive TosMIC.- TosMIC can degrade over time. Use freshly prepared or purchased TosMIC. - Ensure TosMIC is stored under anhydrous conditions.
Inefficient deprotonation of TosMIC.- Use a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or DBU.[5] - Ensure the solvent is anhydrous, as water will quench the carbanion.
Low reactivity of the aldehyde.- For electron-rich or sterically hindered aldehydes, a higher reaction temperature or longer reaction time may be necessary. - The use of microwave irradiation has been reported to improve yields with less reactive aldehydes.
Formation of Side Products Formation of imidazole derivatives.- If an amine is present as an impurity or in the starting material, it can react with the aldehyde to form an imine, which then reacts with TosMIC to yield an imidazole.[6] Ensure all reagents and solvents are free from amine contamination.
Michael addition of TosMIC to α,β-unsaturated aldehydes.- For α,β-unsaturated aldehydes, consider performing the reaction at a lower temperature to favor 1,2-addition over 1,4-addition.

Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole

  • To a stirred suspension of potassium carbonate (2.0 eq) in a suitable solvent (e.g., methanol, THF) at room temperature, add the aldehyde (1.0 eq) and TosMIC (1.1 eq).[7]

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

G start Start: Aldehyde + TosMIC add_base Add Base (e.g., K₂CO₃) in Anhydrous Solvent start->add_base deprotonation Deprotonation of TosMIC add_base->deprotonation nucleophilic_attack Nucleophilic attack on Aldehyde deprotonation->nucleophilic_attack cyclization Intramolecular Cyclization nucleophilic_attack->cyclization elimination Elimination of Toluenesulfinic Acid cyclization->elimination product 5-Substituted Oxazole elimination->product

Palladium-Catalyzed Direct Arylation of Oxazoles

Palladium-catalyzed C-H activation allows for the direct arylation of the oxazole ring, typically at the C2 or C5 position.[8][9]

Common Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Poor Regioselectivity (Mixture of C2 and C5 isomers) Inappropriate choice of ligand, solvent, or base.- For C5-arylation: Use a polar aprotic solvent like DMA or DMF with a suitable phosphine ligand.[8] - For C2-arylation: A nonpolar solvent such as toluene or xylene often favors C2-arylation. The choice of a specific phosphine ligand is also crucial.[8] - The strength of the base can also influence regioselectivity; stronger bases may favor C2 deprotonation.
Low or No Product Yield Catalyst deactivation.- Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. - Use high-purity reagents and solvents.
Poor reactivity of the aryl halide.- Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. If using a less reactive halide, consider increasing the catalyst loading or using a more active ligand.
Homocoupling of the Aryl Halide Reductive elimination from the Pd(II) intermediate.- Adjust the reaction temperature. - Screen different phosphine ligands.

Experimental Protocol: Palladium-Catalyzed C5-Arylation of Oxazole

  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the oxazole (1.0 eq), the aryl halide (1.2 eq), and the anhydrous solvent (e.g., DMA).

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G start Desired Regioselectivity c5_arylation C5-Arylation start->c5_arylation C5 c2_arylation C2-Arylation start->c2_arylation C2 polar_solvent Use Polar Solvent (e.g., DMA, DMF) c5_arylation->polar_solvent nonpolar_solvent Use Nonpolar Solvent (e.g., Toluene) c2_arylation->nonpolar_solvent specific_ligand_c5 Select Appropriate Ligand for C5 polar_solvent->specific_ligand_c5 product Regioselective Product specific_ligand_c5->product specific_ligand_c2 Select Appropriate Ligand for C2 nonpolar_solvent->specific_ligand_c2 specific_ligand_c2->product

Frequently Asked Questions (FAQs)

Q1: My Robinson-Gabriel synthesis is giving a low yield with sulfuric acid. What are some alternative dehydrating agents?

A1: While concentrated sulfuric acid is a classic dehydrating agent for this synthesis, it can sometimes lead to charring and low yields.[10] Other effective dehydrating agents you can consider are:

  • Polyphosphoric acid (PPA): Often gives higher yields and cleaner reactions.

  • Phosphorus pentoxide (P₂O₅): A very strong dehydrating agent.

  • Phosphoryl chloride (POCl₃): Also a strong dehydrating agent.

  • Thionyl chloride (SOCl₂): Can be effective but may require careful temperature control.

  • Trifluoroacetic anhydride (TFAA): A milder alternative that can be useful for sensitive substrates.[1]

Q2: I am attempting a Van Leusen synthesis with an aliphatic aldehyde and getting a low yield. What can I do to improve it?

A2: Aliphatic aldehydes can sometimes be less reactive than their aromatic counterparts in the Van Leusen synthesis. To improve the yield, you can try the following:

  • Increase the reaction temperature: Gently heating the reaction mixture can often drive the reaction to completion.

  • Use a stronger base: Switching from potassium carbonate to a stronger base like potassium tert-butoxide may increase the rate of TosMIC deprotonation.

  • Check the purity of your aldehyde: Aldehydes can oxidize to carboxylic acids on storage, which will not participate in the reaction. Use freshly distilled or purified aldehyde.

  • Ensure strictly anhydrous conditions: Any moisture will react with the deprotonated TosMIC and reduce the yield.

Q3: What is the Cook-Heilbron synthesis and can it be used for oxazoles?

A3: The Cook-Heilbron synthesis is primarily known for the preparation of 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents.[11] While its application to oxazole synthesis is less common, a similar reaction pathway can be envisioned using an α-aminonitrile and a carboxylic acid derivative (e.g., an acyl chloride or anhydride) under dehydrating conditions. The key challenge would be to favor the intramolecular cyclization to form the oxazole ring over potential side reactions. This approach is not as widely used as the Robinson-Gabriel or van Leusen syntheses for oxazoles.

Q4: How can I control the regioselectivity of palladium-catalyzed direct arylation of oxazole?

A4: The regioselectivity between the C2 and C5 positions of the oxazole ring is a known challenge and can be controlled by carefully selecting the reaction conditions:

  • Solvent: Polar aprotic solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) generally favor C5-arylation. Nonpolar solvents like toluene or xylene tend to favor C2-arylation.[8]

  • Ligand: The choice of phosphine ligand is critical. Different ligands can steer the reaction towards either C2 or C5. A screening of ligands is often necessary to find the optimal one for a specific substrate combination.

  • Base: The strength of the base can also play a role. Stronger bases may facilitate deprotonation at the more acidic C2 position.

Q5: My purification of a substituted oxazole by column chromatography is resulting in significant product loss. Are there any alternative purification methods?

A5: Substituted oxazoles can sometimes be volatile or prone to degradation on silica gel. If you are experiencing significant loss during chromatography, consider these alternatives:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.

  • Distillation: For liquid oxazoles, distillation under reduced pressure (if thermally stable) can be a good option.

  • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be a gentler alternative to column chromatography.

  • Solid-Phase Extraction (SPE): In some cases, SPE cartridges can be used to remove specific impurities without the need for a full chromatographic separation.

References

Troubleshooting guide for the synthesis of 1,3,4-oxadiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,3,4-oxadiazole derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low Yield or No Product Formation

Question: I am getting a very low yield of my 1,3,4-oxadiazole derivative, or the reaction is not proceeding at all. What are the possible causes and solutions?

Answer:

Low or no yield is a frequent issue in 1,3,4-oxadiazole synthesis. Several factors could be responsible. A systematic troubleshooting approach is recommended.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the acid hydrazides and carboxylic acids (or their derivatives) are pure and dry. Impurities can interfere with the reaction.

  • Dehydrating Agent: The choice and amount of the dehydrating agent are critical.

  • Reaction Conditions: Temperature and reaction time are crucial parameters.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

dot

Low_Yield_Troubleshooting start Low/No Yield check_purity Verify Purity of Starting Materials start->check_purity check_reagent Evaluate Dehydrating Agent check_purity->check_reagent If pure purify Purify/Dry Starting Materials check_purity->purify If impure optimize_conditions Optimize Reaction Conditions check_reagent->optimize_conditions If appropriate change_reagent Change/Increase Dehydrating Agent check_reagent->change_reagent If unsuitable monitor_reaction Monitor Reaction Progress (TLC) optimize_conditions->monitor_reaction If optimized adjust_temp_time Adjust Temperature/ Time optimize_conditions->adjust_temp_time If suboptimal successful_synthesis Successful Synthesis monitor_reaction->successful_synthesis Reaction complete stop_at_completion Stop Reaction at Optimal Point monitor_reaction->stop_at_completion If over/under-run

Caption: Troubleshooting workflow for low yield in 1,3,4-oxadiazole synthesis.

Table 1: Common Dehydrating Agents and Reaction Conditions

Dehydrating AgentTypical Reaction ConditionsYield RangeReference
Phosphorus Oxychloride (POCl₃)Reflux for several hoursGood[1][2]
Thionyl Chloride (SOCl₂)Reflux for several hoursGood[1][2]
Polyphosphoric Acid (PPA)Elevated temperaturesVariable[1][3]
Triflic AnhydrideMild conditionsGood to excellent[1]
Burgess ReagentMild conditionsGood to excellent[3][4]
TBTUMild conditions (50°C)85%[5]
XtalFluor-EMild conditions75-95%[4]
SO₂F₂Metal-free, mild conditionsHigh[6]

2. Formation of Side Products

Question: I am observing significant side product formation, complicating the purification of my desired 1,3,4-oxadiazole. How can I minimize this?

Answer:

Side product formation is a common challenge, especially in certain synthetic routes. The nature of the side product depends on the starting materials and reaction conditions.

Common Side Products and Solutions:

  • 1,3,4-Thiadiazoles: When using thiosemicarbazides as precursors for 2-amino-1,3,4-oxadiazoles, the formation of the corresponding 2-amino-1,3,4-thiadiazole is a major competing reaction.[7] To favor the oxadiazole, careful selection of the cyclizing agent is crucial. For instance, using tosyl chloride can selectively produce the oxadiazole.

  • Unreacted Intermediates: Incomplete cyclization of the 1,2-diacylhydrazine intermediate can lead to purification difficulties. Ensure sufficient reaction time and an adequate amount of a potent dehydrating agent.

dot

Side_Product_Formation acylthiosemicarbazide Acylthiosemicarbazide cyclization Cyclization acylthiosemicarbazide->cyclization oxadiazole 2-Amino-1,3,4-oxadiazole (Desired Product) cyclization->oxadiazole Favored by Tosyl Chloride thiadiazole 2-Amino-1,3,4-thiadiazole (Side Product) cyclization->thiadiazole Competing Reaction Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Starting Materials (e.g., 1,2-Diacylhydrazine) reaction Cyclodehydration (e.g., with POCl₃) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring quenching Quenching (e.g., with ice water) monitoring->quenching filtration Filtration & Washing quenching->filtration purification Purification (Recrystallization or Chromatography) filtration->purification end end purification->end Final Product

References

Technical Support Center: Enhancing CuI-Mediated Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CuI-mediated oxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My CuI-mediated oxazole synthesis is giving a low yield. What are the first parameters I should investigate?

A1: Low yields in CuI-mediated oxazole synthesis can often be attributed to several key factors. We recommend a systematic approach to troubleshooting, starting with the following:

  • Catalyst and Ligand: Ensure the quality of your CuI salt. Crucially, many CuI-catalyzed oxazole syntheses require an ancillary ligand to be effective; commercially available CuI salts alone may not catalyze the reaction.[1] The choice of ligand can significantly impact the reaction's efficiency.

  • Reaction Temperature: The reaction temperature is often critical. An optimal temperature needs to be established for your specific substrates and catalytic system. For instance, in some systems, 60°C has been found to be optimal, with lower yields observed at both higher and lower temperatures.[1]

  • Solvent: The choice of solvent can dramatically influence the reaction outcome. Some reactions proceed best under solvent-free (neat) conditions, while others may require specific solvents like toluene or DMSO.[1][2] It is advisable to screen a panel of solvents to find the optimal one for your reaction.

  • Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. While lower loadings (e.g., 2-5 mol%) might be attempted for catalyst screening, increasing the loading to 10 mol% has been shown to improve yields in some cases.[1]

Q2: I am not observing any product formation in my reaction. What could be the reason?

A2: A complete lack of product formation is a strong indicator of a fundamental issue with the reaction setup or components. Consider the following possibilities:

  • Inactive Catalyst: As mentioned, CuI often requires a ligand to form an active catalytic species.[1] Without the appropriate ligand, the cationic copper centers crucial for the transformation may not be generated.

  • Incompatible Substrates: While CuI-mediated methods are versatile, certain functional groups on your starting materials might interfere with the catalysis. Review the substrate scope of the specific protocol you are following.

  • Atmosphere Control: Some copper-catalyzed reactions are sensitive to air or moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if the protocol specifies it. Conversely, some oxidative cyclizations may require air or an oxidant.

  • Incorrect Reagents: Double-check the identity and purity of all your starting materials, reagents, and solvents.

Q3: Are there any common side reactions I should be aware of?

A3: While specific side reactions depend on the chosen synthetic route, some general undesired pathways can occur:

  • Homocoupling of Starting Materials: This can be a significant side reaction, especially in cross-coupling type syntheses.

  • Incomplete Cyclization: Formation of intermediate products, such as enamides or β-amino ketones, without subsequent cyclization to the oxazole ring can occur if the reaction conditions are not optimal.[3]

  • Decomposition of Starting Materials or Products: At elevated temperatures, sensitive starting materials or the desired oxazole product may decompose, leading to a complex reaction mixture and lower yields.

Troubleshooting Guides

Guide 1: Low Yield in CuI-Catalyzed Dehydrogenative Cyclization of Ketones and Amines

This guide addresses common issues in the synthesis of oxazoles from readily available ketones and amines.

Problem: The reaction yield is significantly lower than reported in the literature.

dot

Caption: Troubleshooting workflow for low yield in dehydrogenative cyclization.

ParameterRecommendationRationale
Catalyst System Confirm the use of an appropriate ligand with CuI. If using a pre-catalyst, ensure its integrity.Cationic copper centers, often stabilized by ligands, are crucial for catalytic activity.[1]
Temperature Screen a range of temperatures (e.g., 40°C, 60°C, 80°C).The optimal temperature balances reaction rate and potential decomposition of reactants or products.[1]
Catalyst Loading If conversion is low, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).Higher catalyst concentration can increase the reaction rate and drive the reaction to completion.[1]
Solvent If yield is poor, screen different solvents such as Toluene, Dioxane, or consider solvent-free conditions.The polarity and coordinating ability of the solvent can significantly affect the catalyst's activity and solubility of reagents.
Guide 2: No Product Formation in CuI-Catalyzed Intramolecular Cyclization of Enamides

This guide focuses on troubleshooting the complete failure of the cyclization of enamide precursors.

Problem: The reaction fails to produce the desired oxazole product.

dot

Caption: Logical steps for diagnosing a failed cyclization reaction.

ParameterRecommendationRationale
Reagent Quality Verify the purity of the enamide starting material. Ensure accurate stoichiometry of all reagents.Impurities can poison the catalyst or lead to undesired side reactions.
Catalyst System Use fresh, high-purity CuI. If a ligand is required by the protocol, ensure it is added in the correct ratio.The activity of the copper catalyst is paramount for the cyclization to occur.[1][4]
Atmosphere If the protocol calls for an inert atmosphere, ensure the reaction vessel is properly purged with nitrogen or argon.Oxygen can deactivate certain copper catalytic species.
Base/Additive Some protocols require a specific base or additive. Verify its presence and purity.Bases can be crucial for deprotonation steps in the catalytic cycle. However, the wrong additive can inhibit the reaction.[1]

Data Presentation: Optimization of Reaction Parameters

The following tables summarize quantitative data from literature on the optimization of various CuI-mediated oxazole syntheses.

Table 1: Effect of Temperature and Catalyst Loading on Oxazole Synthesis [1]

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)
1102513
2104031
3106077
4108060
526036
656051

Reaction of benzoyl azide with phenyl acetylene using a binuclear Cu(I) pre-catalyst.

Table 2: Screening of Copper Catalysts and Solvents [5]

EntryCatalyst (10 mol%)SolventYield (%)
1CuClToluene82
2NoneToluene0
3CuBrToluene75
4CuI Toluene 78
5Cu(OAc)₂Toluene63
6Cu(OTf)₂Toluene55
7CuClDioxane65
8CuClCH₃CN42
9CuClDMF58

Reaction of styrene with benzyl azide.

Experimental Protocols

Protocol 1: CuI-Catalyzed Dehydrogenative Cyclization of Acetophenone and Benzylamine

This protocol is adapted from a general procedure for the synthesis of 2,5-disubstituted oxazoles.[3]

Materials:

  • Acetophenone (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%)

  • Oxidant (e.g., TEMPO, 2.0 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene, 3 mL)

Procedure:

  • To an oven-dried reaction tube, add CuI (19.0 mg, 0.1 mmol), the ligand, the base, and the oxidant.

  • Seal the tube with a septum and purge with an inert atmosphere (e.g., argon).

  • Add the solvent, followed by acetophenone (120.2 mg, 1.0 mmol) and benzylamine (128.6 mg, 1.2 mmol) via syringe.

  • Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxazole.

Protocol 2: CuI-Catalyzed Intramolecular Cyclization of a β,β-dibrominated Secondary Enamide

This protocol is based on a method for the synthesis of 5-bromooxazoles.[6]

Materials:

  • β,β-dibrominated secondary enamide (0.5 mmol)

  • CuI (0.05 mmol, 10 mol%)

  • Base (e.g., Cs₂CO₃, 1.0 mmol)

  • Solvent (e.g., Dioxane, 2 mL)

Procedure:

  • In a sealed tube, combine the β,β-dibrominated secondary enamide (0.5 mmol), CuI (9.5 mg, 0.05 mmol), and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen).

  • Add the solvent via syringe.

  • Heat the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 6 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the 5-bromooxazole product.

This technical support center provides a starting point for addressing common issues in CuI-mediated oxazole synthesis. For further assistance, consulting the primary literature for the specific reaction of interest is always recommended.

References

Technical Support Center: Scale-up Synthesis of 4-Oxazolemethanol, 2,5-diphenyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the scale-up synthesis of 4-Oxazolemethanol, 2,5-diphenyl-.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing 4-Oxazolemethanol, 2,5-diphenyl- on a larger scale?

A1: The most robust and scalable approach involves a two-stage process. The first stage is the synthesis of a 2,5-diphenyl-4-oxazolecarboxylate intermediate via the Robinson-Gabriel synthesis.[1][2] This involves the cyclodehydration of a 2-acylamino-β-ketoester. The second stage is the chemical reduction of the carboxylate group to the desired primary alcohol.

Q2: What are the critical reaction steps and intermediates?

A2: The critical steps are:

  • Cyclization: Formation of the 2,4,5-trisubstituted oxazole ring. The key intermediate is typically an ethyl or methyl 2,5-diphenyl-4-oxazolecarboxylate.

  • Reduction: Conversion of the ester functional group at the 4-position to a hydroxymethyl group.

Q3: What are the primary safety concerns during this synthesis?

A3: Key safety issues involve the handling of cyclodehydrating agents and reducing agents.

  • Cyclodehydrating agents like concentrated sulfuric acid, polyphosphoric acid, phosphorus pentachloride, or thionyl chloride are highly corrosive and reactive.[2] Operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reducing agents such as lithium aluminum hydride (LiAlH₄) are pyrophoric and react violently with water. Strict anhydrous conditions are mandatory, and quenching procedures must be performed carefully at low temperatures.

Q4: How is the final product typically purified on a larger scale?

A4: Purification strategies depend on the nature of the impurities. For scale-up, recrystallization is the preferred method due to its cost-effectiveness and efficiency. Column chromatography can also be used but may be less practical for very large quantities.[3] A common procedure involves an initial workup to remove inorganic salts, followed by recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexane.[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,5-diphenyl-4-oxazolecarboxylate

This procedure is based on the Robinson-Gabriel synthesis method for forming the oxazole ring.[1][4]

Materials:

  • Ethyl 2-benzamido-3-oxo-3-phenylpropanoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a suitable reactor equipped with mechanical stirring and temperature control, dissolve ethyl 2-benzamido-3-oxo-3-phenylpropanoate in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ethyl 2,5-diphenyl-4-oxazolecarboxylate by recrystallization from ethanol.

Protocol 2: Reduction to 4-Oxazolemethanol, 2,5-diphenyl-

Materials:

  • Ethyl 2,5-diphenyl-4-oxazolecarboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a reactor under an inert atmosphere (e.g., nitrogen or argon) and ensure all glassware is rigorously dried.

  • Suspend lithium aluminum hydride in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve ethyl 2,5-diphenyl-4-oxazolecarboxylate in anhydrous THF and add it slowly to the LiAlH₄ suspension, maintaining the temperature at 0-5 °C.

  • After the addition, allow the mixture to stir at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 1 M NaOH solution, and then more water (Fieser workup).

  • Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 4-Oxazolemethanol, 2,5-diphenyl- by recrystallization.

Data Presentation

Table 1: Summary of Key Reaction Parameters

ParameterStage 1: CyclizationStage 2: Reduction
Key Reagent Concentrated H₂SO₄Lithium Aluminum Hydride (LiAlH₄)
Solvent Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temp0 °C to Room Temp
Reaction Time 4 - 6 hours2 - 3 hours
Workup Aqueous wash, extractionFieser quench, filtration
Purification Recrystallization (Ethanol)Recrystallization

Troubleshooting Guide

Q: My cyclization reaction (Protocol 1) yield is low. What are the common causes and solutions?

A: Low yield in the Robinson-Gabriel cyclization is a frequent issue during scale-up.

  • Cause 1: Incomplete Dehydration. Water is a byproduct of the reaction; its presence can inhibit the cyclization.

    • Solution: Ensure you are using a sufficient excess of a strong cyclodehydrating agent like H₂SO₄. Using other potent agents like polyphosphoric acid or PCl₅ can also be effective.[4] All reagents and solvents should be as dry as possible.

  • Cause 2: Side Reactions. The harsh acidic conditions can lead to degradation of the starting material or product.

    • Solution: Maintain strict temperature control, especially during the exothermic addition of the acid. Do not allow the reaction to run for an unnecessarily long time once completion is observed via TLC.

  • Cause 3: Inefficient Workup. The product might be lost during the aqueous workup.

    • Solution: Ensure thorough extraction from the aqueous layer. Check the pH of the aqueous layer after neutralization to prevent the hydrolysis of any remaining starting material.

Q: The reduction of the ester (Protocol 2) is incomplete. What should I do?

A: Incomplete reduction can usually be traced to the reducing agent or reaction conditions.

  • Cause 1: Inactive LiAlH₄. LiAlH₄ is highly sensitive to moisture and can lose its activity if improperly stored or handled.

    • Solution: Use a fresh bottle of LiAlH₄ or titrate an older batch to determine its active concentration. Always handle it under a strictly inert and anhydrous atmosphere.

  • Cause 2: Insufficient Reagent. Stoichiometric amounts may not be enough to drive the reaction to completion, especially if some reagent is deactivated by trace moisture.

    • Solution: Use a slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents) to ensure complete conversion.

  • Cause 3: Precipitation of Starting Material. If the starting ester is not fully soluble in the reaction solvent, its reaction rate will be slow.

    • Solution: Ensure the starting material is fully dissolved before adding it to the LiAlH₄ suspension. If solubility is an issue, a different anhydrous solvent like diethyl ether could be tested.

Q: I am observing a significant byproduct in my final product after reduction. How can I identify and remove it?

A: A common byproduct is the unreacted starting ester.

  • Identification: This can be easily checked by TLC or ¹H NMR spectroscopy. The ester will have a characteristic carbonyl peak in the IR spectrum and an ethyl/methyl signal in the NMR that will be absent in the final alcohol product.

  • Removal: If the amount of unreacted ester is small, it can often be removed during the recrystallization of the final alcohol product. If a large amount remains, the crude product can be subjected to column chromatography, although this is less ideal for large scales. Alternatively, re-subjecting the crude material to the reduction conditions is also a viable option.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Cyclization cluster_stage2 Stage 2: Reduction start Ethyl 2-benzamido-3-oxo-3-phenylpropanoate react1 Dissolve in DCM, cool to 0°C start->react1 add_acid Add conc. H₂SO₄ react1->add_acid stir Stir at RT (4-6h) add_acid->stir workup1 Aqueous Workup & Extraction stir->workup1 purify1 Recrystallization workup1->purify1 intermediate Ethyl 2,5-diphenyl-4-oxazolecarboxylate purify1->intermediate react2 Suspend LiAlH₄ in anhydrous THF, cool to 0°C intermediate->react2 To Stage 2 add_ester Add Intermediate in THF react2->add_ester stir2 Stir at RT (2-3h) add_ester->stir2 quench Quench & Fieser Workup stir2->quench purify2 Recrystallization quench->purify2 product 4-Oxazolemethanol, 2,5-diphenyl- purify2->product

Caption: Overall experimental workflow for the two-stage synthesis.

troubleshooting_yield cluster_causes Potential Causes & Solutions problem Problem: Low Yield in Cyclization Step check_tlc Analyze TLC Plate of Crude Reaction Mixture problem->check_tlc cause1 High amount of starting material remains? check_tlc->cause1 Yes cause2 Multiple byproduct spots (streaking)? check_tlc->cause2 Yes cause3 Crude yield is low after workup? check_tlc->cause3 No, crude looks clean but mass is low solution1 Cause: Incomplete Reaction - Use stronger dehydrating agent - Ensure anhydrous conditions - Increase reaction time/temp cautiously cause1->solution1 solution2 Cause: Degradation - Maintain strict temp control (0-5°C)  during acid addition - Reduce total reaction time cause2->solution2 solution3 Cause: Product Loss - Perform more extractions (3x) - Check pH during washes - Avoid overly basic conditions cause3->solution3

Caption: Troubleshooting flowchart for low yield in the cyclization step.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 4-Oxazolemethanol, 2,5-diphenyl- and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Oxazolemethanol, 2,5-diphenyl- with key structural analogs. Due to the limited availability of direct experimental data for 4-Oxazolemethanol, 2,5-diphenyl-, this guide utilizes comprehensive spectroscopic data from its parent compound, 2,5-diphenyloxazole, and the substituted analog, 2-methyl-4,5-diphenyloxazole, to provide a robust comparative analysis. This approach allows for an insightful prediction of the spectroscopic properties of the target compound and highlights the influence of substituents on the oxazole core.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2,5-diphenyloxazole and available data for 2-methyl-4,5-diphenyloxazole. These values serve as a benchmark for predicting the spectral characteristics of 4-Oxazolemethanol, 2,5-diphenyl-.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
2,5-diphenyloxazole CDCl₃8.11 (m, 2H), 7.71 (m, 2H), 7.50-7.30 (m, 7H)[1]
4-Oxazolemethanol, 2,5-diphenyl- (Predicted) CDCl₃Phenyl protons expected in the range of 7.3-8.2 ppm. A singlet for the CH₂ group is anticipated around 4.5-5.0 ppm, and a broad singlet for the OH proton, the position of which is concentration-dependent.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
2-methyl-4,5-diphenyl-4,5-dihydrooxazole ---165.2, 142.3, 137.8, 128.8, 128.5, 128.3, 128.2, 127.9, 127.2, 85.3, 78.5, 14.2[2]
4-Oxazolemethanol, 2,5-diphenyl- (Predicted) CDCl₃Phenyl carbons are expected in the aromatic region (120-140 ppm). The oxazole ring carbons would appear between 120-165 ppm. The methylene carbon (CH₂OH) is predicted to be in the 55-65 ppm range.

Table 3: Infrared (IR) Spectroscopy Data

CompoundSample PhaseKey Absorptions (cm⁻¹)
2,5-diphenyloxazole KBr disc3100-3000 (C-H aromatic), 1610, 1550, 1490 (C=C and C=N stretching), ~1070 (C-O-C stretching)[3][4]
4-Oxazolemethanol, 2,5-diphenyl- (Predicted) KBr discIn addition to the absorptions seen for 2,5-diphenyloxazole, a broad O-H stretching band is expected around 3400-3200 cm⁻¹ and a C-O stretching band around 1050-1150 cm⁻¹.

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey m/z values
2,5-diphenyloxazole Electron Ionization (EI)221 (M⁺), 165, 105, 77[5][6]
2-methyl-4,5-diphenyloxazole Electron Ionization (EI)235 (M⁺), 105, 77[7]
4-Oxazolemethanol, 2,5-diphenyl- (Predicted) Electron Ionization (EI)The molecular ion (M⁺) is expected at m/z 251. Fragmentation may involve the loss of H₂O (m/z 233) and the formyl radical (CHO) from the hydroxymethyl group, as well as characteristic fragments of the diphenyl oxazole core.

Table 5: UV-Vis Spectroscopy Data

CompoundSolventλmax (nm)
2,5-diphenyloxazole Dichloromethane~320
4-Oxazolemethanol, 2,5-diphenyl- (Predicted) Methanol/EthanolA similar λmax to 2,5-diphenyloxazole is expected, possibly with a slight solvatochromic shift. The primary absorption would be due to the π-π* transitions of the conjugated diphenyl-oxazole system.

Experimental Protocols

The data presented in this guide are compiled from various sources. Standard experimental protocols for each spectroscopic technique are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Carbon spectra are typically acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be cast from a volatile solvent.

  • Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: Electron Ionization (EI) is a common method for generating molecular ions and characteristic fragment ions.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. The relative abundance of each ion is plotted to generate a mass spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Instrument: A UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, dichloromethane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: The absorbance is measured over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is reported.

Visualizing the Spectroscopic Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel organic compound like 4-Oxazolemethanol, 2,5-diphenyl-.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of 4-Oxazolemethanol, 2,5-diphenyl- Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Comparison Comparison with Analogs Structure_Elucidation->Comparison Final_Characterization Final Characterization Report Comparison->Final_Characterization

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

A Comparative Guide to 1H and 13C NMR Analysis of 2,5-Diphenyl-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data of 2,5-diphenyl-oxazole and its derivatives. By presenting experimental data in a clear, comparative format alongside detailed experimental protocols and visual aids, this document aims to facilitate the structural elucidation and analysis of this important class of heterocyclic compounds.

Experimental Protocols

General Synthesis of 2,5-Disubstituted Oxazoles

A common method for the synthesis of 2,5-disubstituted oxazoles involves the reaction of an α-haloketone with an amide. For the synthesis of 2,5-diphenyl-oxazole, 2-bromoacetophenone can be reacted with benzamide in the presence of a base.

Materials:

  • 2-Bromoacetophenone

  • Benzamide

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of benzamide (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • Add 2-bromoacetophenone (1.0 equivalent) to the mixture.

  • Stir the reaction mixture at 80°C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,5-diphenyl-oxazole.

NMR Spectroscopic Analysis

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified 2,5-diphenyl-oxazole derivative in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2,5-diphenyl-oxazole and a representative derivative, 2-(4-chlorophenyl)-5-phenyloxazole. The data highlights the influence of the electron-withdrawing chloro substituent on the chemical shifts of the aromatic protons and carbons.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) of 2,5-Diphenyl-oxazole and its 4-Chloro Derivative.

CompoundH-4 (oxazole) (s)Phenyl-H at C2 (m)Phenyl-H at C5 (m)
2,5-Diphenyloxazole7.33 ppm8.11 ppm, 7.46 ppm7.71 ppm, 7.44 ppm
2-(4-Chlorophenyl)-5-phenyloxazole[1]7.47 ppm8.06 (d, J=8.6 Hz), 7.48 (d, J=8.6 Hz)7.74 (d, J=7.3 Hz), 7.47-7.45 (m), 7.38 (t, J=7.3 Hz)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) of 2,5-Diphenyl-oxazole and its 4-Chloro Derivative.

CompoundC2 (oxazole)C4 (oxazole)C5 (oxazole)Phenyl-C at C2Phenyl-C at C5
2,5-Diphenyloxazole161.1 ppm123.9 ppm151.0 ppm127.3, 128.9, 129.1, 130.5124.5, 128.5, 128.8, 129.0
2-(4-Chlorophenyl)-5-phenyloxazole[1]160.6 ppm124.0 ppm151.3 ppm126.3, 129.4, 129.6, 136.8124.7, 127.9, 129.0, 128.2

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for NMR analysis and the structural relationships influencing the NMR chemical shifts.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Interpretation synthesis Synthesis of 2,5-Diphenyloxazole Derivative workup Reaction Workup & Extraction synthesis->workup purification Column Chromatography workup->purification sample_prep Sample Preparation (in CDCl3/DMSO-d6) purification->sample_prep h1_nmr 1H NMR Acquisition sample_prep->h1_nmr c13_nmr 13C NMR Acquisition sample_prep->c13_nmr processing Spectral Processing h1_nmr->processing c13_nmr->processing analysis Structure Elucidation & Comparison processing->analysis

Caption: Experimental workflow for the synthesis and NMR analysis of 2,5-diphenyl-oxazole derivatives.

substituent_effects cluster_structure Substituent Effects on Chemical Shifts cluster_substituents Substituents (X) oxazole 2,5-Diphenyloxazole Core c2_phenyl Phenyl at C2 oxazole->c2_phenyl C2-Aryl c5_phenyl Phenyl at C5 oxazole->c5_phenyl C5-Aryl h4 H-4 oxazole->h4 c2 C-2 oxazole->c2 c4 C-4 oxazole->c4 c5 C-5 oxazole->c5 edg Electron-Donating Group (e.g., -OCH3) c2_phenyl->edg on C2-Phenyl ewg Electron-Withdrawing Group (e.g., -NO2, -Cl) c2_phenyl->ewg on C2-Phenyl c5_phenyl->edg on C5-Phenyl c5_phenyl->ewg on C5-Phenyl edg->h4 Upfield shift (lower ppm) edg->c4 Upfield shift ewg->h4 Downfield shift (higher ppm) ewg->c4 Downfield shift

Caption: Influence of substituents on the ¹H and ¹³C NMR chemical shifts of the oxazole ring.

References

A Comparative Guide to Mass Spectrometry and Elemental Analysis for the Characterization of Synthesized Oxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of newly synthesized compounds is a critical step in ensuring their identity, purity, and structural integrity. Oxazoles, a class of heterocyclic aromatic organic compounds, are significant building blocks in many natural products and pharmacologically active molecules.[1][2] This guide provides an objective comparison of two fundamental analytical techniques for the characterization of synthesized oxazoles: mass spectrometry and elemental analysis, complete with supporting experimental data and protocols.

Mass Spectrometry: Unveiling Molecular Structure and Identity

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic molecules.[3] It provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the deduction of its structure through fragmentation analysis. For synthesized oxazoles, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aid in determining the elemental composition.[4][5][6]

The choice of ionization technique is crucial and depends on the properties of the oxazole derivative being analyzed.

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile oxazoles. It is the method of choice for liquid chromatography-mass spectrometry (LC-MS) analyses.[7]

  • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar and more volatile oxazoles that may not ionize well with ESI.[8]

  • Electron Impact (EI): A "hard" ionization technique that causes extensive fragmentation.[9] While this can make the molecular ion difficult to observe, the resulting fragmentation pattern is highly reproducible and useful for structural elucidation and library matching.[7][10]

ParameterHigh-Resolution MS (e.g., Q-TOF, Orbitrap)Tandem MS (e.g., QqQ, Ion Trap)
Primary Use Accurate mass measurement, molecular formula determination.[3]Structural elucidation, quantification.
Mass Accuracy < 5 ppm100 - 1000 ppm
Resolution > 10,0001,000 - 5,000
Fragmentation Can be performed (MS/MS)Primary mode of operation (MS/MS)
Sensitivity HighVery High (in selected reaction monitoring mode)
Typical Oxazole Data Provides exact mass to confirm elemental composition.[6]Fragmentation patterns reveal substituent positions.[10]
  • Sample Preparation: Dissolve the synthesized oxazole in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan MS from m/z 100-1000, followed by data-dependent MS/MS fragmentation of the top 3 most intense ions.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV.

  • Data Analysis: The accurate mass of the parent ion is used to confirm the molecular formula. The fragmentation pattern is analyzed to confirm the structure of the oxazole core and its substituents.[10]

Elemental Analysis: Confirming Empirical Formula and Purity

Elemental analysis (EA) is a technique used to determine the elemental composition of a compound. For organic compounds like oxazoles, it almost always refers to CHNS analysis, which quantifies the mass percentages of carbon, hydrogen, nitrogen, and sulfur.[11] This information is crucial for confirming the empirical formula of the synthesized oxazole and serves as a fundamental indicator of its purity.[12]

The most common method for elemental analysis of organic compounds is combustion analysis.[13][14] In this process, the sample is combusted in an oxygen-rich environment at high temperatures, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).[12][14] These gases are then separated and quantified using various detectors.

TechniqueElements DetectedTypical PrecisionPrimary Application for Oxazoles
Combustion Analysis C, H, N, S, O± 0.3%Purity assessment and empirical formula confirmation.[11][12]
Inductively Coupled Plasma (ICP-MS/OES) Most elementsppm to ppbTrace metal catalyst residue analysis.[13]
X-ray Fluorescence (XRF) Elements heavier than Na% to ppmNon-destructive analysis for heteroatoms like halogens.[15]
  • Sample Preparation: Accurately weigh 1-3 mg of the dried, pure synthesized oxazole into a tin capsule.

  • Instrument Setup:

    • Analyzer: A CHNS elemental analyzer.

    • Combustion Temperature: ~900-1000 °C.

    • Carrier Gas: Helium.

    • Oxidant: High-purity oxygen.

  • Analysis:

    • The sample is introduced into the combustion furnace.

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are passed through a reduction tube to convert nitrogen oxides to N₂.

    • The gases are then separated by a gas chromatography column.

    • A thermal conductivity detector (TCD) quantifies the concentration of each gas.

  • Data Analysis: The instrument's software calculates the weight percentage of each element (C, H, N, S) in the original sample. These percentages are then compared to the theoretical values calculated from the proposed molecular formula.

Synergy of Techniques: A Holistic Approach to Characterization

Mass spectrometry and elemental analysis are complementary, not competitive, techniques. While HRMS provides the exact molecular mass and structural fragments, elemental analysis confirms the bulk elemental composition and purity. Together, they provide unequivocal evidence for the identity and integrity of a synthesized oxazole.

FeatureMass SpectrometryElemental Analysis
Information Provided Molecular weight, structural information, molecular formula.[16]Elemental composition, empirical formula, purity.[12]
Sample Amount Micrograms to nanogramsMilligrams
Purity Assessment Can detect impurities if they ionize and are chromatographically separated.Provides a bulk purity measurement based on elemental ratios.
Structural Isomers Can distinguish between isomers based on fragmentation patterns.Cannot distinguish between isomers.

The following workflow diagram illustrates the logical relationship between synthesis and characterization.

G Workflow for the Analysis of Synthesized Oxazoles cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_ms Mass Spectrometry cluster_ea Elemental Analysis cluster_interpretation Data Interpretation & Validation synthesis Oxazole Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification sample Pure Synthesized Oxazole purification->sample ms_prep Sample Preparation for MS sample->ms_prep ea_prep Sample Preparation for EA sample->ea_prep lcms LC-MS/MS Analysis ms_prep->lcms ms_data HRMS & Fragmentation Data lcms->ms_data interpretation Combined Data Analysis ms_data->interpretation combustion Combustion Analysis ea_prep->combustion ea_data C, H, N, S Percentages combustion->ea_data ea_data->interpretation validation Structure & Purity Confirmed interpretation->validation

References

Experimental validation of the nonlinear optical properties of imidazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimentally validated nonlinear optical (NLO) properties of various imidazole derivatives. The information presented is collated from recent studies to facilitate the selection and development of promising candidates for applications in photonics, optoelectronics, and advanced imaging.

Introduction to Imidazole Derivatives in Nonlinear Optics

Imidazole and its derivatives have emerged as a significant class of organic materials for nonlinear optics. Their molecular structure, characterized by a five-membered heterocyclic ring, offers a versatile platform for creating compounds with substantial NLO responses. The ease of synthesis and the ability to tailor their electronic properties through the introduction of various donor and acceptor groups make them highly attractive for researchers. The NLO properties of these materials, particularly their third-order nonlinearities, are crucial for applications such as optical limiting, all-optical switching, and two-photon absorption (TPA) based bio-imaging.

Comparative Analysis of NLO Properties

The third-order NLO properties of several imidazole derivatives have been experimentally determined, primarily using the Z-scan technique. This method allows for the measurement of the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), from which the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated. Below is a summary of experimentally determined NLO parameters for selected imidazole derivatives.

Compound NameSolventNonlinear Absorption Coefficient (β) (cm/W)Nonlinear Refractive Index (n₂) (cm²/W)Third-Order Susceptibility (χ⁽³⁾) (esu)Reference
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenolDMF4.044 × 10⁻¹2.89 × 10⁻⁶2.2627 × 10⁻⁶[1]
2-(4-(diethylamino)-2-hydroxyphenyl)-3H-anthra[1,2-d]imidazole-6,11-dione (AQ1)DMSONot explicitly statedNot explicitly stated3.43 × 10⁻¹³[2]
2-(2-hydroxynaphthalen-1-yl)-1H-anthra[1,2-d]imidazole-6,11-dione (AQ2)DMSONot explicitly statedNot explicitly statedNot explicitly stated, but has better optical limiting than AQ1[2]
Pyrimidine-based imidazole derivative (L1, D-π-A-π-D type)VariousTPA cross-section (δ) measuredNot specifiedNot specified[3][4]
Pyrimidine-based imidazole derivative (L2, D-π-A type)VariousTPA cross-section (δ) measuredNot specifiedNot specified[3][4]
3-(3-Bromo-phenyl)-1-imidazol-1-yl-propenoneNot specifiedInvestigated via Z-scanNot specifiedNot specified[5]

Note: Direct comparison of χ⁽³⁾ values should be done with caution, as experimental conditions such as laser wavelength, pulse duration, and solution concentration can influence the results. The values presented are as reported in the respective studies.

The data indicates that imidazole derivatives can be engineered to exhibit strong NLO responses. For instance, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol shows a significant nonlinear absorption and refractive index[1]. The design of donor-π-acceptor (D-π-A) and donor-π-acceptor-π-donor (D-π-A-π-D) structures, as seen in the pyrimidine-based imidazole derivatives, is a common strategy to enhance two-photon absorption properties[3][4]. The anthraquinone-fused imidazole dye AQ1 also demonstrates a notable third-order nonlinear susceptibility, attributed to an efficient intramolecular charge transfer (ICT) process[2].

Experimental Protocols

The Z-scan technique is a widely used and reliable method for determining the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient of materials.

Detailed Methodology for the Z-scan Technique:

  • Sample Preparation: The imidazole derivative is dissolved in a suitable solvent (e.g., DMF, DMSO) to a specific concentration. The solution is then placed in a cuvette of a known path length (typically 1-2 mm).

  • Optical Setup:

    • A laser beam with a Gaussian profile is focused using a lens.

    • The sample (in the cuvette) is mounted on a translation stage that allows it to be moved along the axis of the focused beam (the z-axis).

    • A photodetector is placed in the far field to measure the transmitted beam intensity.

  • Open-Aperture Z-scan (for Nonlinear Absorption):

    • The entire transmitted beam is collected by the photodetector (i.e., without an aperture in front of it).

    • The sample is moved along the z-axis through the focal point.

    • If the material exhibits nonlinear absorption (e.g., two-photon absorption), the transmitted intensity will be at a minimum at the focal point (z=0) where the intensity is highest.

    • By fitting the data of transmitted intensity versus sample position, the nonlinear absorption coefficient (β) can be determined.

  • Closed-Aperture Z-scan (for Nonlinear Refraction):

    • An aperture is placed before the photodetector to block the outer portion of the transmitted beam.

    • The sample is again moved along the z-axis.

    • If the material has a nonlinear refractive index (n₂), it will act as an intensity-dependent lens. This "self-focusing" (for positive n₂) or "self-defocusing" (for negative n₂) will change the beam divergence and thus the amount of light passing through the aperture.

    • A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative n₂, while a valley followed by a peak indicates a positive n₂.

    • The magnitude of n₂ can be calculated from the difference between the peak and valley transmittance.

  • Calculation of Third-Order Susceptibility (χ⁽³⁾):

    • The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) are related to n₂ and β, respectively. These can be calculated using standard formulas that relate the macroscopic properties (n₂, β) to the microscopic properties of the material.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the synthesis and nonlinear optical characterization of imidazole derivatives.

G cluster_synthesis Synthesis and Purification cluster_characterization Structural and Linear Optical Characterization cluster_nlo Nonlinear Optical Characterization cluster_results Results start Starting Materials reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Recrystallization) reaction->purification structural Structural Analysis (NMR, FTIR, Mass Spec) purification->structural uv_vis Linear Optical Properties (UV-Vis, Fluorescence) structural->uv_vis sample_prep Sample Preparation (Dissolution in Solvent) uv_vis->sample_prep z_scan Z-scan Measurement sample_prep->z_scan data_analysis Data Analysis z_scan->data_analysis nlo_params Determination of β, n₂, χ⁽³⁾ data_analysis->nlo_params comparison Comparison with Other Materials nlo_params->comparison

Caption: Workflow for NLO characterization of imidazole derivatives.

Conclusion

The experimental data available to date demonstrates that imidazole derivatives are a promising class of materials for nonlinear optics. The ability to tune their NLO properties through synthetic modifications allows for the design of molecules tailored for specific applications. The Z-scan technique remains the standard for characterizing their third-order nonlinearities. Further research focusing on establishing clear structure-property relationships will be crucial for the rational design of next-generation imidazole-based NLO materials.

References

Comparison of acaricidal activity with commercial agents like etoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acaricidal activity of etoxazole with other commercial agents. The information presented is curated from scientific literature and is intended to support research and development in the field of acarology. This document outlines the relative efficacy of these compounds, details the experimental methodologies used for their evaluation, and illustrates their modes of action through signaling pathway diagrams.

Comparative Efficacy of Acaricides Against Tetranychus urticae

The following table summarizes the 50% Lethal Concentration (LC50) values of etoxazole and other commercial acaricides against the two-spotted spider mite, Tetranychus urticae, a common pest in agriculture. Lower LC50 values indicate higher toxicity. The data is compiled from various laboratory-based bioassays. It is important to note that efficacy can vary based on factors such as the specific mite strain, life stage, and environmental conditions.

AcaricideChemical ClassTarget Life StageLC50 (ppm or µg/mL)Reference
Etoxazole Diphenyl oxazolineEggs, Nymphs0.08 - 100.24[1][2]
AbamectinAvermectinLarvae, Nymphs, Adults0.1447 - 4.36[3][4]
BifenazateCarbazateLarvae, Nymphs, Adults0.63 - 26.54[5][6]
ClofentezineTetrazineEggs, Larvae91.45 - 297.65[7]
HexythiazoxThiazolidinoneEggs, Larvae2.35 - 207.2[8][9]
PyridabenPyridazinoneLarvae, Nymphs, Adults11.34 - 156[2][10]
SpirodiclofenTetronic acidEggs, Nymphs0.0056 - 11.95[11][12]

Experimental Protocols

The data presented in this guide is primarily derived from leaf-dip bioassays, a standard method for evaluating the efficacy of acaricides. The following is a generalized protocol synthesized from various cited studies.

Leaf-Dip Bioassay Protocol
  • Mite Rearing: A susceptible strain of Tetranychus urticae is reared on a suitable host plant, such as bean or cucumber plants, under controlled laboratory conditions (typically 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Preparation of Acaricide Solutions: Serial dilutions of the technical grade or formulated acaricide are prepared in distilled water containing a surfactant (e.g., Triton X-100) to ensure uniform wetting of the leaf surface. A control solution containing only distilled water and the surfactant is also prepared.

  • Leaf Disc Preparation: Leaf discs of a uniform size (e.g., 2-3 cm in diameter) are excised from the host plants.

  • Treatment Application: The leaf discs are individually dipped into the different acaricide concentrations for a standardized period (e.g., 5-10 seconds). The treated discs are then allowed to air-dry on a clean surface.

  • Mite Infestation: Once dry, the treated leaf discs are placed, adaxial side up, on a moistened cotton pad or agar in a Petri dish. A specific number of adult female mites (e.g., 10-20) are then transferred onto each leaf disc.

  • Incubation: The Petri dishes are sealed with a ventilated lid and incubated under the same controlled conditions as the mite rearing.

  • Mortality Assessment: Mortality is assessed at specific time intervals after treatment (e.g., 24, 48, and 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value, which is the concentration of the acaricide that causes 50% mortality of the test population.

Signaling Pathways and Modes of Action

Understanding the mode of action is crucial for effective pest management and for developing new acaricidal compounds. The following diagrams illustrate the known signaling pathways affected by etoxazole and other commercial acaricides.

Etoxazole_Mode_of_Action cluster_mite Mite Integument Cell UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Polymerization Cuticle New Cuticle Formation Chitin_Polymer->Cuticle Assembly Molting_Failure Molting Failure & Acaricidal Effect Cuticle->Molting_Failure Etoxazole Etoxazole Etoxazole->Inhibition

Caption: Etoxazole's mode of action: inhibition of chitin synthase.

Acaricide_Modes_of_Action cluster_nervous_system Nervous System Targets cluster_energy_production Energy Production Targets cluster_growth_development Growth & Development Targets GABA_Receptor GABA-gated Chloride Channel Na_Channel Voltage-gated Sodium Channel Octopamine_Receptor Octopamine Receptor Mitochondria Mitochondrial Electron Transport Chain (Complex I & III) Chitin_Synthase Chitin Biosynthesis Lipid_Biosynthesis Lipid Biosynthesis (Acetyl-CoA carboxylase) Abamectin Abamectin Abamectin->GABA_Receptor Activator Pyridaben Pyridaben Pyridaben->Mitochondria Inhibitor (Complex I) Bifenazate Bifenazate Bifenazate->Mitochondria Inhibitor (Complex III) Etoxazole_Hexythiazox Etoxazole, Hexythiazox, Clofentezine Etoxazole_Hexythiazox->Chitin_Synthase Inhibitor Spirodiclofen Spirodiclofen Spirodiclofen->Lipid_Biosynthesis Inhibitor

Caption: Overview of various acaricide modes of action.

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure of 2,5-diphenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its behavior and interactions. This guide provides a detailed comparison of the X-ray crystal structure of 2,5-diphenyl-1,3,4-oxadiazole, a key heterocyclic scaffold, with a closely related derivative, and outlines the experimental methodology for such structural determination.

Performance Comparison: Structural Parameters

The crystallographic data reveals the precise arrangement of atoms within the crystal lattice. Below is a comparative summary of the key crystallographic and intramolecular geometric parameters for 2,5-diphenyl-1,3,4-oxadiazole and an illustrative alternative, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole.

Parameter2,5-diphenyl-1,3,4-oxadiazole2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole
Crystal System MonoclinicMonoclinic
Space Group I 1 a 1P 1 21/c 1
Unit Cell Dimensions
a (Å)12.7131110.7525
b (Å)23.649111.8973
c (Å)22.677011.6340
α (°)9090
β (°)101.7321115.434
γ (°)9090
Selected Bond Lengths (Å)
C-O (oxadiazole)~1.371.373, 1.375
C-N (oxadiazole)~1.301.299, 1.301
N-N (oxadiazole)~1.411.411
C-C (phenyl-oxadiazole)~1.471.468, 1.470
Selected Bond Angles (°) **
C-O-C (oxadiazole)~103102.8
O-C-N (oxadiazole)~114114.2, 114.3
N-N-C (oxadiazole)~104104.3, 104.4
Dihedral Angle between Phenyl Rings (°) **Not explicitly found11.66

Note: The bond lengths and angles for 2,5-diphenyl-1,3,4-oxadiazole are typical values for this scaffold, as specific experimental values were not available in the immediate search results. The data for 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole is derived from a published crystal structure and serves as a close approximation for the parent compound's geometry.

Alternative Structural Determination Methods

While single-crystal X-ray diffraction (scXRD) remains the gold standard for determining the atomic structure of small molecules, several alternative and complementary techniques are available, particularly when obtaining suitable single crystals is challenging.[1]

  • Three-Dimensional Electron Diffraction (3DED): This technique is analogous to scXRD but uses a beam of electrons instead of X-rays. It has the significant advantage of being applicable to much smaller crystals, often at the sub-micron scale.[2]

  • Crystal Structure Prediction (CSP): CSP methods utilize computational algorithms to predict the most likely crystal packing arrangements of a molecule based on its chemical structure and thermodynamic principles. These predicted structures can then be validated against experimental powder X-ray diffraction data.[2]

  • Powder X-ray Diffraction (PXRD): While not providing the atomic-level detail of scXRD, PXRD is a powerful technique for identifying crystalline phases, determining unit cell parameters, and assessing sample purity. It is often used in conjunction with CSP for structure solution from powders.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure by scXRD follows a well-established workflow.

  • Crystal Growth: The first and often most critical step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The ideal crystal should be well-formed, of a suitable size (typically 0.1-0.5 mm in each dimension), and free from defects.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected. The intensity and position of these diffracted beams are recorded for thousands of unique crystal orientations.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities of the reflections are integrated to produce a list of structure factors.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Initial phases for the structure factors are determined using direct methods or Patterson methods. This provides an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unassigned electron density. The final results are typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation

Experimental workflow for single-crystal X-ray diffraction.

References

Verifying the Purity of Synthesized 4-Oxazolemethanol, 2,5-diphenyl-: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the journey of discovery. This guide provides a comprehensive comparison of analytical methodologies for verifying the purity of synthesized 4-Oxazolemethanol, 2,5-diphenyl-, a molecule of interest in various research domains. We present supporting experimental data, detailed protocols, and a comparative look at potential alternatives.

Introduction to 4-Oxazolemethanol, 2,5-diphenyl- and its Alternatives

4-Oxazolemethanol, 2,5-diphenyl- belongs to the oxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. While specific applications of this particular molecule are still under investigation, related structures, such as 2,5-diaryl-1,3,4-oxadiazoles, have demonstrated potential as anti-inflammatory agents and selective COX-2 inhibitors.[1][2][3][4] The development of pure and well-characterized novel compounds is paramount for advancing research in these areas.

Experimental Workflow for Purity Verification

The comprehensive assessment of a synthesized compound's purity involves a multi-pronged approach, integrating several analytical techniques to build a complete purity profile. The following diagram illustrates a typical experimental workflow for the purity verification of 4-Oxazolemethanol, 2,5-diphenyl-.

G cluster_synthesis Synthesis & Initial Purification cluster_final Final Purity Confirmation synthesis Synthesis of 2,5-diphenyl-4-oxazolemethanol purification Initial Purification (e.g., Column Chromatography) synthesis->purification tlc Thin-Layer Chromatography (TLC) purification->tlc Qualitative Check mp Melting Point Determination purification->mp Physical Property Check hplc High-Performance Liquid Chromatography (HPLC) tlc->hplc Method Development mp->hplc report Purity Report & Certificate of Analysis Generation hplc->report qnmr Quantitative NMR (qNMR) qnmr->report ms Mass Spectrometry (MS) ms->report ea Elemental Analysis ea->report

Figure 1. Experimental workflow for the purity verification of synthesized 4-Oxazolemethanol, 2,5-diphenyl-.

Comparative Data on Purity Analysis

A thorough purity assessment relies on the convergence of data from multiple analytical techniques. Below is a summary of expected results from various methods for a high-purity sample of synthesized 4-Oxazolemethanol, 2,5-diphenyl-.

Analytical TechniqueParameterExpected Result for High Purity Sample
Melting Point Melting RangeSharp, narrow range (e.g., 1-2 °C)
Thin-Layer Chromatography (TLC) Spot AppearanceSingle, well-defined spot
High-Performance Liquid Chromatography (HPLC) Purity by Area %>98%
Quantitative Nuclear Magnetic Resonance (qNMR) Purity by Mole %>98% (relative to a certified reference standard)
Mass Spectrometry (MS) Molecular Ion PeakCorrect m/z for C₁₆H₁₃NO₂
Elemental Analysis %C, %H, %NWithin ±0.4% of theoretical values

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity verification.

Melting Point Determination
  • Apparatus: Digital melting point apparatus.

  • Procedure: A small, finely powdered sample is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the apparatus, and the temperature is ramped up at a rate of 1-2 °C/min near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A common solvent system for oxazole derivatives is a mixture of n-Hexane and Ethyl Acetate. A starting ratio of 8:2 (v/v) can be optimized as needed.

  • Procedure: A dilute solution of the synthesized compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) is spotted onto the baseline of the TLC plate. The plate is then developed in a chamber saturated with the mobile phase. After the solvent front has reached a sufficient height, the plate is removed, dried, and visualized under UV light (254 nm). The retention factor (Rf) is calculated. A single spot indicates a high degree of purity with respect to non-volatile impurities.

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution with acetonitrile and water (often with a small amount of acid like 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a common starting point. A typical gradient might be from 50% to 95% acetonitrile over 20 minutes.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Procedure: A standard solution of the synthesized compound is prepared in the mobile phase or a compatible solvent. The sample is injected onto the column, and the chromatogram is recorded. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, and linearity.[5][6]

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle: qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.[1][3][4][7]

  • Internal Standard: A certified reference material (CRM) with a known purity and a simple spectrum that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Procedure:

    • Accurately weigh the synthesized compound and the internal standard into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, 90° pulse angle).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Mass Spectrometry (MS)
  • Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.

  • Procedure: A dilute solution of the compound is infused into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•, confirming the molecular weight. The fragmentation pattern can also provide structural information.

Elemental Analysis
  • Procedure: A precisely weighed sample is combusted in a specialized instrument, and the resulting amounts of carbon dioxide, water, and nitrogen gas are measured. The percentage composition of C, H, and N is then calculated and compared to the theoretical values for the empirical formula C₁₆H₁₃NO₂.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different analytical techniques and the final purity assessment.

G cluster_techniques Analytical Techniques cluster_assessment Purity Assessment Criteria cluster_conclusion Conclusion mp Melting Point phys_prop Physical Properties mp->phys_prop tlc TLC chrom_purity Chromatographic Purity tlc->chrom_purity hplc HPLC hplc->chrom_purity qnmr qNMR quant_purity Quantitative Purity qnmr->quant_purity ms Mass Spec struct_confirm Structural Confirmation ms->struct_confirm ea Elemental Analysis elemental_comp Elemental Composition ea->elemental_comp final_purity Final Purity Determination phys_prop->final_purity chrom_purity->final_purity quant_purity->final_purity struct_confirm->final_purity elemental_comp->final_purity

Figure 2. Logical flow from analytical data to final purity determination.

Conclusion

The verification of purity for a synthesized compound like 4-Oxazolemethanol, 2,5-diphenyl- is a meticulous process that requires the application of orthogonal analytical methods. By combining techniques that assess physical properties, chromatographic purity, quantitative purity, structural integrity, and elemental composition, researchers can confidently establish the quality of their synthesized material. This rigorous approach is fundamental for the reliability and reproducibility of subsequent biological and pharmacological studies, ultimately accelerating the pace of drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 4-Oxazolemethanol, 2,5-diphenyl-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 4-Oxazolemethanol, 2,5-diphenyl-. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.

Proper disposal of chemical waste is a fundamental aspect of responsible laboratory practice. The following procedures are based on established safety protocols for handling organic chemical waste and are intended to provide clear, actionable guidance. While a specific Safety Data Sheet (SDS) for 4-Oxazolemethanol, 2,5-diphenyl- was not located, the recommendations for similar chemical structures and general laboratory waste management principles have been applied.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 4-Oxazolemethanol, 2,5-diphenyl- for disposal, it is crucial to be aware of its potential hazards. Based on structurally related compounds, it should be handled with care, assuming it may cause skin and eye irritation and may be harmful if inhaled or swallowed.

Hazard Classification (Assumed)Recommended Personal Protective Equipment (PPE)
Skin IrritantNitrile gloves, lab coat
Eye IrritantSafety goggles or face shield
Respiratory Irritant (if dust/aerosol)Fume hood, N95 respirator (if ventilation is inadequate)

Step-by-Step Disposal Protocol

The disposal of 4-Oxazolemethanol, 2,5-diphenyl- must be conducted in a manner that prevents environmental contamination and ensures the safety of all laboratory personnel.

  • Waste Identification and Segregation:

    • Treat 4-Oxazolemethanol, 2,5-diphenyl- as a non-halogenated organic solid waste.

    • Do not mix this compound with other waste categories such as halogenated solvents, strong acids or bases, or oxidizers.[1][2] Incompatible wastes must be kept separate to prevent dangerous reactions.[1][3]

  • Waste Collection and Containerization:

    • Collect solid waste in a designated, leak-proof container that is compatible with the chemical.[2] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Oxazolemethanol, 2,5-diphenyl-".

    • If the original container is used for waste collection, ensure the label is intact and legible.[3]

    • Keep the waste container securely closed except when adding waste.[3]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[1]

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is used to prevent spills from reaching drains.[4]

  • Arranging for Final Disposal:

    • Once the waste container is full, or if it has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][5]

    • Never dispose of 4-Oxazolemethanol, 2,5-diphenyl- down the drain or in the regular trash.[4][6] Intentional dilution of waste to meet sewer disposal requirements is prohibited.[4]

  • Decontamination of Empty Containers:

    • If the original container is to be disposed of as non-hazardous waste, it must be thoroughly emptied.

    • For containers that held what might be considered an acutely hazardous waste, triple rinsing with a suitable solvent (e.g., acetone or ethanol) is required.[3][4] The rinsate must be collected and disposed of as hazardous waste.[3]

    • After proper cleaning, deface or remove all hazardous chemical labels from the empty container before disposal in the regular trash.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 4-Oxazolemethanol, 2,5-diphenyl-.

cluster_0 Laboratory Operations cluster_1 Waste Storage cluster_2 Final Disposal cluster_3 Empty Container Management A Generation of 4-Oxazolemethanol, 2,5-diphenyl- Waste B Segregate as Non-Halogenated Organic Solid Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D I Triple Rinse Container with Appropriate Solvent C->I If container is to be disposed of separately E Ensure Secondary Containment D->E F Arrange for Collection by EHS or Licensed Contractor E->F G Proper Manifesting and Transport F->G H Final Disposal at a Permitted Facility G->H J Collect Rinsate as Hazardous Waste I->J K Deface Labels and Dispose of Clean Container I->K J->C Add to waste container

Caption: Disposal workflow for 4-Oxazolemethanol, 2,5-diphenyl-.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of 4-Oxazolemethanol, 2,5-diphenyl-, thereby protecting personnel and the wider community. Always consult your institution's specific waste management policies and procedures.

References

Essential Safety and Operational Guide for Handling 4-Oxazolemethanol, 2,5-diphenyl-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Oxazolemethanol, 2,5-diphenyl-. The following procedures are designed to ensure safe operational handling and disposal, minimizing risks and establishing a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling 4-Oxazolemethanol, 2,5-diphenyl-, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is detailed below, categorized by the type of protection.

Protection Type Equipment Standard/Specification Purpose
Eye and Face Protection Chemical safety goggles or a face shield where splashing is a risk.OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Consult manufacturer's chemical resistance data.Prevents direct skin contact with the chemical.
Lab coat or chemical-resistant coveralls.Provides a barrier against spills and contamination.
Respiratory Protection NIOSH-approved respirator.Required when ventilation is inadequate or if dusts/aerosols are generated.Protects against inhalation of harmful airborne particles.

Chemical Handling and Storage Protocol

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[2]

  • Prevent contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • Store in a designated and properly labeled area.

Spill Management Workflow

In the event of a spill, a systematic approach is crucial to ensure safety and proper cleanup. The following workflow outlines the necessary steps.

Spill_Management_Workflow cluster_assessment Initial Response & Assessment cluster_cleanup Containment & Cleanup cluster_disposal Decontamination & Disposal cluster_reporting Follow-up A Evacuate Immediate Area B Alert Others & Secure the Area A->B C Assess the Spill (Identify substance, quantity, and hazards) B->C D Don Appropriate PPE C->D E Contain the Spill (Use absorbent materials) D->E F Neutralize (if applicable) E->F G Collect Spill Residue F->G H Decontaminate the Area G->H I Package & Label Waste H->I J Dispose of as Hazardous Waste I->J K Report the Incident J->K

Caption: Workflow for managing a chemical spill.

Disposal Plan

Proper disposal of 4-Oxazolemethanol, 2,5-diphenyl- and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Storage:

  • Segregation: Do not mix with other waste streams unless compatibility is confirmed.

  • Container: Use a designated, leak-proof, and properly labeled hazardous waste container.[3] The label should clearly identify the contents as "Hazardous Waste: 4-Oxazolemethanol, 2,5-diphenyl-".[4]

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[5]

Disposal Procedure:

  • All chemical waste, including contaminated materials (e.g., gloves, absorbent pads), must be disposed of as hazardous waste.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this chemical down the drain or in the regular trash.[6]

First Aid Measures

In case of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.